Cy5-PEG2-SCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C47H63ClN4O5 |
|---|---|
Molecular Weight |
799.5 g/mol |
IUPAC Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate chloride |
InChI |
InChI=1S/C47H62N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h9,13-14,16-19,23-28,37H,6-8,10-11,15,20-21,29-36H2,1-5H3,(H-,48,49,52,53);1H |
InChI Key |
WLRCYNCCQPLXED-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Cy5-PEG2-Succinimidyl Ester Amine Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical mechanism, experimental protocols, and key considerations for the reaction between Cy5-PEG2-Succinimidyl Ester (commonly referred to as Cy5-PEG2-NHS ester) and primary amines. This bioconjugation technique is fundamental for the fluorescent labeling of proteins, antibodies, peptides, and amine-modified oligonucleotides, enabling a wide range of applications in biological imaging, diagnostics, and therapeutics.
Core Reaction Mechanism: Amine Acylation
The fundamental reaction involves the acylation of a primary amine by the N-hydroxysuccinimidyl (NHS) ester of a carboxylic acid. In this specific case, the molecule consists of three key components:
-
Cy5 (Cyanine 5): A fluorescent dye that allows for detection in the far-red region of the visible spectrum (excitation ~650 nm, emission ~670 nm)[1][2].
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that enhances the water solubility of the Cy5 dye and can reduce steric hindrance during the conjugation reaction[3][4].
-
SCO (Succinimidyl Carboxylate Ester or NHS Ester): This is the amine-reactive group. The succinimidyl ester is an activated ester that readily reacts with nucleophilic primary amines to form a stable amide bond[5].
The reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable amide linkage between the Cy5-PEG2 moiety and the target molecule.
For the reaction to proceed efficiently, the primary amine on the target molecule (e.g., the ε-amino group of a lysine residue in a protein) must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out in a buffer with a slightly basic pH, usually between 7.2 and 8.5. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.
Quantitative Data Summary
The efficiency of the labeling reaction can be influenced by several factors, including pH, temperature, concentration of reactants, and incubation time. The following table summarizes typical parameters for the conjugation of amine-reactive fluorescent dyes.
| Parameter | Typical Value/Range | Notes | Reference |
| Reaction pH | 7.2 - 8.5 | A slightly basic pH is required to ensure the primary amine is deprotonated and nucleophilic. | |
| Reaction Buffer | Phosphate, Bicarbonate, Borate | Buffers should be free of primary amines (e.g., Tris). | |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | The optimal ratio should be determined empirically for each specific protein to achieve the desired degree of labeling (DOL). | |
| Incubation Time | 1 - 2 hours (can be extended to overnight) | Longer incubation times can increase the degree of labeling. | |
| Incubation Temperature | Room Temperature (20-25°C) | The reaction is typically performed at room temperature. | |
| Quenching Reagent | Tris, Glycine, Hydroxylamine | Added to stop the reaction by consuming unreacted NHS ester. |
Experimental Protocols
Below are generalized protocols for labeling proteins and amine-modified oligonucleotides with Cy5-PEG2-NHS Ester.
This protocol is a general guideline for labeling antibodies or other proteins.
-
Protein Preparation:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer prior to conjugation.
-
-
Dye Preparation:
-
Allow the vial of Cy5-PEG2-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye (e.g., 10 mg/mL) in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction:
-
Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
Add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted dye and byproducts by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
This protocol is a general guideline for labeling oligonucleotides synthesized with a 5' or 3' amine modification.
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in an amine-free buffer (e.g., 0.1 M sodium carbonate, pH 9.0) to a final concentration of 1-5 mM.
-
-
Dye Preparation:
-
Prepare a fresh stock solution of Cy5-PEG2-NHS Ester (e.g., 20 mM) in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the dye stock solution to the oligonucleotide solution. A 2-10 fold molar excess of the dye is typically used.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide from unreacted dye using methods such as ethanol precipitation, size exclusion chromatography, or HPLC.
-
Logical Relationships in Experimental Design
The success of a labeling experiment depends on the careful consideration of several interrelated factors. The following diagram illustrates the key decision points and their dependencies.
References
An In-Depth Technical Guide to Cy5-PEG2-SCO: A Tool for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Cy5-PEG2-SCO, a fluorescent labeling reagent crucial for modern bioconjugation techniques. Detailed experimental protocols and visualizations are included to facilitate its effective use in research and development.
Core Concepts: Deconstructing this compound
This compound is a trifunctional molecule designed for the fluorescent labeling of biomolecules through a highly specific and efficient bioorthogonal reaction. Its structure can be broken down into three key components:
-
Cy5 (Cyanine 5): A bright, far-red fluorescent dye. Its photophysical properties make it an excellent choice for a wide range of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. The far-red emission minimizes interference from autofluorescence in biological samples.[1]
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic polyethylene glycol linker. The PEG moiety enhances the water solubility of the entire molecule, which is particularly beneficial for working with biological samples in aqueous environments.[2][3] It also provides a flexible spacer arm, reducing steric hindrance between the dye and the target biomolecule, which can help maintain the biological activity of the labeled molecule.
-
SCO (Strained Cyclooctyne): A reactive group that enables covalent attachment to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is prized for its high efficiency, specificity, and biocompatibility, as it proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst.[4][5] The inherent ring strain of the cyclooctyne drives the reaction forward.
Chemical Structure:
While a definitive 2D structure for the specific isomer of "SCO" is not publicly available, the general structure consists of the Cy5 fluorophore connected via a two-unit polyethylene glycol (PEG2) linker to a cyclooctyne ring. The molecular formula for a commercially available version is C₄₇H₆₃N₄O₅Cl.
Physicochemical and Photophysical Properties
The utility of this compound in experimental settings is defined by its quantitative properties. The following tables summarize the key data for the intact molecule and its core Cy5 component.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₇H₆₃N₄O₅Cl | Vendor Data |
| Molecular Weight | 799.49 g/mol | Vendor Data |
| Solubility | Good water solubility | |
| Storage | Store at -20°C, protected from light and moisture | Vendor Data |
Table 2: Photophysical Properties of the Cy5 Fluorophore
| Property | Value | Source |
| Excitation Maximum (λex) | ~649 nm | |
| Emission Maximum (λem) | ~667 nm | |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.27 | |
| Recommended Laser Line | 633 nm or 647 nm | |
| Spectral Similarity | Alexa Fluor™ 647, DyLight® 649 |
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary application of this compound is the covalent labeling of azide-containing molecules. This is achieved through the SPAAC reaction, a type of [3+2] cycloaddition between the strained alkyne (cyclooctyne) of the SCO group and an azide. The reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.
The workflow for labeling a target molecule, such as a protein, with this compound typically involves two stages:
-
Introduction of an Azide Handle: The target biomolecule must first be modified to contain an azide group. This can be achieved through various methods, such as metabolic labeling with an azide-containing sugar or site-specific modification of amino acid residues.
-
SPAAC Reaction: The azide-modified biomolecule is then incubated with this compound. The cyclooctyne and azide react to form a stable triazole linkage, covalently attaching the Cy5 dye to the target.
Figure 1. The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction between an azide-modified biomolecule and this compound results in a stably labeled product.
Experimental Protocols
The following are generalized protocols for the labeling of proteins and cells using this compound. Optimization may be required depending on the specific application and biomolecule.
Labeling of Azide-Modified Proteins
This protocol outlines the steps for labeling a purified protein that has been previously modified to contain an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.
-
Determine the reaction stoichiometry: A molar excess of this compound to the azide-modified protein is typically used. A starting point is a 5-10 fold molar excess.
-
Perform the labeling reaction: Add the calculated volume of the this compound stock solution to the protein solution. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the labeled protein: Remove the unreacted this compound and any reaction byproducts using size-exclusion chromatography or dialysis. The appropriate molecular weight cutoff for dialysis should be chosen based on the size of the protein.
-
Characterize the labeled protein: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the Cy5 dye at ~650 nm.
Figure 2. Experimental workflow for the labeling of an azide-modified protein with this compound.
Labeling of Cell Surface Glycans
This protocol is for labeling cell surface glycans that have been metabolically engineered to display azide groups.
Materials:
-
Cells cultured with an azide-containing sugar analog (e.g., Ac₄ManNAz)
-
This compound
-
Anhydrous DMSO
-
Cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.
-
Prepare cells: Harvest the cells that have been cultured with the azide-containing sugar and wash them with PBS.
-
Perform the labeling reaction: Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) and add the this compound stock solution to a final concentration of 10-100 µM. Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Wash the cells: After incubation, wash the cells two to three times with PBS to remove unreacted this compound.
-
Analyze the labeled cells: The cells can now be analyzed by flow cytometry to quantify the labeling efficiency or imaged by fluorescence microscopy to visualize the location of the labeled glycans.
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool for a variety of applications in drug development and fundamental research:
-
Target Identification and Validation: Labeling of azide-modified small molecule probes allows for the identification of their cellular targets.
-
Pharmacokinetic Studies: The fluorescent properties of Cy5 enable the tracking of labeled drugs or drug delivery vehicles in vitro and in vivo.
-
High-Throughput Screening: this compound can be used in fluorescence-based assays for high-throughput screening of compound libraries.
-
Cellular Imaging: The specific labeling of biomolecules allows for their visualization and tracking within cells, providing insights into their function and dynamics.
-
Glycan Profiling: Metabolic labeling with azide-sugars followed by reaction with this compound is a powerful method for studying changes in cell surface glycosylation associated with disease states such as cancer.
Troubleshooting
Low Labeling Efficiency:
-
Inefficient azide incorporation: Confirm that the azide handle has been successfully introduced into the target biomolecule.
-
Degraded this compound: Ensure that the reagent has been stored properly and is not expired.
-
Suboptimal reaction conditions: Optimize the reaction time, temperature, and stoichiometry.
High Background Signal:
-
Incomplete removal of unreacted probe: Ensure thorough purification of the labeled biomolecule.
-
Non-specific binding: Include appropriate blocking agents in cell-based assays.
Altered Biological Activity of the Labeled Molecule:
-
Steric hindrance: The PEG2 linker is designed to minimize this, but if problems persist, a longer PEG linker may be necessary.
-
Modification of a critical residue: If the azide is introduced at a site essential for function, this can alter the activity of the biomolecule.
By understanding the chemical principles and following optimized protocols, researchers can effectively leverage this compound for a wide array of advanced bioconjugation applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. CY5-PEG-NH2, CY5-PEG-Amine - Biopharma PEG [biochempeg.com]
- 3. medkoo.com [medkoo.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
A Technical Guide to the Spectroscopic Properties and Application of Cy5-PEG2-SCO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the excitation and emission spectra of the cyanine 5 (Cy5) fluorophore conjugated to a polyethylene glycol (PEG) linker with a succinimidyl ester (SCO) reactive group. It includes detailed experimental protocols for the labeling of biomolecules and presents key data in a clear, tabular format. A signaling pathway diagram created using Graphviz illustrates the conjugation chemistry.
Core Spectroscopic and Physical Data
| Property | Value | Reference |
| Excitation Maximum (λex) | ~650 - 651 nm | [1][2][3] |
| Emission Maximum (λem) | ~670 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.27 | |
| Recommended Laser Line | 633 nm or 647 nm | |
| Recommended Filter Set | Cy5 or equivalent |
Note: The "SCO" in Cy5-PEG2-SCO is presumed to be a succinimidyl ester, a common amine-reactive group. The following protocols are based on this assumption and are derived from established methods for Cy5 NHS ester labeling.
Experimental Protocols
This section provides a detailed methodology for the covalent labeling of proteins and other biomolecules containing primary amines with this compound.
I. Preparation of Reagents
-
Protein Solution:
-
The protein to be labeled should be dissolved in a buffer free of primary amines, such as Tris or glycine, as these will compete with the labeling reaction.
-
A recommended buffer is 0.1 M sodium bicarbonate or phosphate buffer with a pH of 8.5-9.0.
-
If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or using a desalting column.
-
The optimal protein concentration is between 2-10 mg/mL.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Reconstitute the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mg/mL.
-
This stock solution should be prepared fresh before use.
-
II. Labeling Reaction
-
Molar Ratio Calculation:
-
The optimal molar ratio of dye to protein for most applications is between 5:1 and 20:1. This may require optimization for specific proteins.
-
To calculate the amount of dye needed, use the following formula:
-
Volume of Dye (µL) = (Molar Ratio × Protein Concentration (mg/mL) × Protein Volume (µL) × Dye Molar Weight ( g/mol )) / (Protein Molar Weight ( g/mol ) × Dye Concentration (mg/mL))
-
-
-
Reaction Incubation:
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Mix thoroughly by pipetting. The total amount of DMSO or DMF should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 1 hour with continuous rotation or shaking.
-
III. Purification of the Labeled Protein
Purification is crucial to remove unconjugated "free" dye, which can interfere with downstream applications.
-
Spin Column Chromatography (for sample volumes up to 110 µL):
-
Prepare a spin column by removing the bottom closure and placing it in a collection tube.
-
Centrifuge at approximately 1,500 x g for 1-2 minutes to remove the storage buffer. Discard the flow-through.
-
Equilibrate the column by washing it three times with an elution buffer (e.g., PBS). Centrifuge at 1,500 x g for 1-2 minutes after each wash and discard the flow-through.
-
Carefully load the labeling reaction mixture onto the center of the resin bed.
-
Place the column in a fresh collection tube and centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled protein. The free dye will remain in the column.
-
-
Size-Exclusion Chromatography (SEC) or Dialysis:
-
For larger sample volumes or different purity requirements, SEC or dialysis can be employed to separate the labeled protein from the free dye based on size.
-
IV. Characterization of the Conjugate
-
Degree of Labeling (DOL) Calculation:
-
The DOL, or the average number of dye molecules per protein molecule, should be determined. An optimal DOL for Cy5 is typically between 2 and 4.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5) using a spectrophotometer.
-
The DOL can be calculated using the following formula:
-
DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)
-
Where:
-
A_max is the absorbance at the dye's maximum absorbance wavelength (~650 nm).
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max (250,000 M⁻¹cm⁻¹ for Cy5).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).
-
-
-
Visualization of the Labeling Reaction
The following diagram illustrates the workflow for labeling a biomolecule containing a primary amine with this compound.
The following diagram illustrates the chemical reaction between the succinimidyl ester of this compound and a primary amine on a biomolecule.
References
Applications of Cy5-PEG2-SCO in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Cy5-PEG2-SCO, a fluorescent probe combining a cyanine 5 (Cy5) fluorophore, a polyethylene glycol (PEG) linker, and a cyclooctyne (SCO) reactive group. This reagent is designed for the specific labeling of azide-modified biomolecules in neuroscience research through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." This document details the core principles of this compound, its chemical characteristics, and its applications in neuronal cell biology and in vivo brain imaging. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate its adoption in the laboratory.
Introduction to this compound
This compound is a powerful tool for bioorthogonal labeling in complex biological systems such as the brain. Its utility stems from the unique properties of its three core components:
-
Cyanine 5 (Cy5): A bright, photostable, near-infrared (NIR) fluorescent dye. Its emission in the NIR spectrum minimizes autofluorescence from biological tissues, allowing for deep-tissue imaging with a high signal-to-noise ratio, which is particularly advantageous for in vivo brain imaging.
-
Polyethylene Glycol (PEG) Linker: The two-unit PEG spacer enhances the water solubility and biocompatibility of the molecule. It also reduces non-specific binding to cells and proteins, and can improve the pharmacokinetic properties of the probe, facilitating its delivery across the blood-brain barrier (BBB).
-
Cyclooctyne (SCO): A strained alkyne that reacts specifically and efficiently with azide groups via SPAAC. This bioorthogonal reaction proceeds under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.
The combination of these features in this compound enables the precise and robust fluorescent labeling of azide-modified targets in neuroscience research, from individual proteins in cultured neurons to specific cell populations within the living brain.
Principle of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core of this compound's functionality lies in the SPAAC reaction. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent labeling of biomolecules in their native environment. The process involves two key steps:
-
Metabolic or Enzymatic Incorporation of an Azide: A biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is first modified with an azide group. This can be achieved by introducing azide-containing metabolic precursors to cells or organisms, or through enzymatic ligation.
-
Covalent Labeling with this compound: The this compound probe is then introduced. The high ring strain of the cyclooctyne group drives a rapid and highly specific [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage. This covalently attaches the Cy5 fluorophore to the target biomolecule.
Synthesis and Characterization of this compound
While commercially available, understanding the synthesis and characterization of this compound is crucial for quality control and troubleshooting. A plausible synthetic route involves the coupling of a Cy5-NHS ester to an amine-terminated PEG2-SCO linker.
Characterization Data:
| Parameter | Typical Value | Method |
| Molecular Weight | ~950 g/mol | Mass Spectrometry (ESI-MS) |
| Excitation Maximum (λex) | ~647 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) | ~664 nm | Fluorescence Spectroscopy |
| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Purity | >95% | HPLC |
| Solubility | Soluble in water, DMSO, DMF | Visual Inspection |
Applications in Neuroscience Research
Labeling and Imaging of Neuronal Proteins
This compound can be used to visualize the localization, trafficking, and turnover of specific proteins in neurons. This is typically achieved by introducing an azide-bearing unnatural amino acid, such as azidohomoalanine (AHA), which is incorporated into newly synthesized proteins.
Experimental Workflow for Neuronal Protein Labeling:
Detailed Protocol for Labeling Newly Synthesized Proteins in Cultured Neurons:
-
Cell Culture: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y) on glass-bottom dishes suitable for high-resolution imaging.
-
Metabolic Labeling: Replace the culture medium with methionine-free medium supplemented with 50-100 µM azidohomoalanine (AHA). Incubate for 4-24 hours to allow for incorporation into newly synthesized proteins.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated AHA.
-
SPAAC Reaction: Incubate the cells with 5-10 µM this compound in fresh culture medium for 30-60 minutes at 37°C, protected from light.
-
Final Wash: Wash the cells three times with PBS to remove excess probe.
-
Imaging: Image the cells live in fresh medium or fix with 4% paraformaldehyde for 15 minutes at room temperature for subsequent immunofluorescence or long-term storage. Acquire images using a confocal microscope with appropriate laser lines (e.g., 633 nm excitation) and emission filters.
Quantitative Analysis of Labeling Efficiency:
| Parameter | Value | Method |
| Labeling Time | 30-60 min | Time-course experiment |
| Optimal Concentration | 5-10 µM | Dose-response experiment |
| Signal-to-Background Ratio | >10 | Fluorescence intensity measurement |
| Cell Viability | >95% | Live/dead cell assay |
In Vivo Imaging of Azide-Labeled Cells in the Brain
A key advantage of this compound is its potential for in vivo applications. Its near-infrared emission and the ability of the PEG linker to aid in crossing the blood-brain barrier allow for the imaging of azide-labeled cells in the living brain.
Experimental Workflow for In Vivo Brain Imaging:
Detailed Protocol for In Vivo Labeling and Imaging:
-
Animal Model and Azide Incorporation: Utilize a suitable animal model (e.g., transgenic mouse model of a neurodegenerative disease). Incorporate an azide-modified precursor (e.g., an azide-modified sugar for labeling glycans) into the animal's diet or administer via intraperitoneal injections over a period of several days to weeks.
-
Probe Administration: Prepare a sterile, pyrogen-free solution of this compound in saline. Administer the probe via intravenous (tail vein) injection at a concentration of 1-10 mg/kg.
-
Distribution and Clearance: Allow 2-24 hours for the probe to circulate, cross the blood-brain barrier, react with azide-labeled targets, and for unbound probe to be cleared from circulation.
-
In Vivo Imaging: Anesthetize the animal and perform in vivo imaging using a two-photon microscope or a near-infrared fluorescence imaging system equipped with appropriate excitation and emission filters.
-
Ex Vivo Validation: Following in vivo imaging, perfuse the animal and collect the brain tissue. Prepare brain slices for histological analysis and confocal microscopy to confirm the cellular and subcellular localization of the Cy5 signal.
Quantitative In Vivo Imaging Parameters:
| Parameter | Typical Range | Method |
| Probe Dose | 1-10 mg/kg | Dose-escalation study |
| Time to Peak Signal | 4-12 hours post-injection | Time-course imaging |
| Target-to-Background Ratio | 2-5 | ROI analysis of in vivo images |
| Brain Penetration | Detectable signal in parenchyma | Ex vivo fluorescence microscopy |
Conclusion
This compound is a versatile and powerful tool for neuroscience research. Its combination of a bright, near-infrared fluorophore, a biocompatible linker, and a bioorthogonal reactive group enables the specific and robust labeling of biomolecules in both cultured neurons and the living brain. The detailed protocols and data presented in this guide provide a foundation for researchers to incorporate this advanced chemical tool into their studies of neuronal function, neurodevelopment, and neurological disease. As with any chemical probe, careful optimization of labeling conditions and appropriate controls are essential for obtaining reliable and reproducible results.
In-Depth Technical Guide: Cy5-PEG2-SCO for Mitochondrial Targeting and Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cy5-PEG2-SCO, a fluorescent probe designed for the targeted imaging of mitochondria in living cells and in vivo models. The guide details the probe's mechanism of action, key performance characteristics, and detailed protocols for its application in various research settings.
Core Principles and Mechanism of Action
This compound is an asymmetric cyanine-based fluorescent dye engineered for selective accumulation within mitochondria. Its design incorporates three key functional components: a Cy5 fluorophore for near-infrared fluorescence emission, a polyethylene glycol (PEG) linker to enhance biocompatibility and cellular uptake, and a succinimidyl ester (SCO, also known as NHS ester) for covalent conjugation to biomolecules.
The primary mechanism driving the mitochondrial accumulation of this compound is the mitochondrial membrane potential (ΔΨm). In healthy, metabolically active cells, the inner mitochondrial membrane maintains a significant negative potential (approximately -150 to -180 mV) relative to the cytoplasm. As a lipophilic cation, this compound is driven across the mitochondrial membrane by this strong electrochemical gradient, leading to its concentration within the mitochondrial matrix. This potential-dependent accumulation makes this compound a valuable tool for assessing mitochondrial health, as a loss of ΔΨm, a hallmark of mitochondrial dysfunction, will result in a decreased fluorescent signal from the mitochondria.
The following diagram illustrates the proposed mechanism of mitochondrial targeting by this compound:
Caption: Mitochondrial targeting of this compound.
Data Presentation
The performance of this compound in mitochondrial targeting has been quantified through colocalization studies with established mitochondrial markers like MitoTracker. The Pearson's Colocalization Coefficient (PCC) is a statistical measure of the linear relationship between the fluorescence intensities of two different probes in the same image. A PCC value close to 1.0 indicates a high degree of colocalization.
| Parameter | HEK293 Cells | HUVEC Cells | HeLa Cells | Reference |
| Pearson's Colocalization Coefficient (PCC) with MitoTracker | 0.90 | Not Reported | Not Reported | [1] |
Note: While the primary publication mentions testing in HUVEC and HeLa cells, specific PCC values were not provided in the accessed abstracts.
Qualitative data from the primary study indicates that Cy5-PEG2 exhibits "remarkable photostability" and "minimal adverse effects on brain immune response or neuronal health" in vivo[1]. However, quantitative data such as photobleaching quantum yields and IC50 values for cytotoxicity are not yet publicly available in the reviewed literature.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature. However, the synthesis of asymmetric cyanine dyes and their subsequent conversion to succinimidyl esters is a well-established process in organic chemistry. The general workflow would involve the synthesis of the asymmetric Cy5 core, followed by the attachment of a PEG2 linker with a terminal carboxylic acid, and finally, the activation of the carboxylic acid to an NHS ester.
The following diagram outlines a generalized synthetic workflow:
Caption: Generalized synthesis of this compound.
Subcellular Localization and Mitochondrial Imaging
This protocol is adapted from the primary research describing Cy5-PEG2[1].
Materials:
-
This compound
-
MitoTracker Green FM (or other suitable mitochondrial marker)
-
Hoechst 33342 (for nuclear staining)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Anhydrous DMSO
-
Confocal microscope
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293) on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Staining Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare stock solutions of MitoTracker and Hoechst 33342 according to the manufacturer's instructions.
-
On the day of the experiment, prepare a working staining solution in pre-warmed (37°C) cell culture medium containing:
-
1 µM this compound
-
1 µM MitoTracker
-
1 µg/mL Hoechst 33342
-
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Add the staining solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently aspirate the staining solution.
-
Wash the cells twice with pre-warmed PBS or fresh culture medium.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for Cy5 (Ex/Em: ~650/670 nm), the chosen mitochondrial marker (e.g., FITC channel for MitoTracker Green), and Hoechst 33342 (DAPI channel).
-
The following diagram illustrates the experimental workflow for subcellular localization:
Caption: Subcellular localization workflow.
Conjugation of this compound to Proteins
The succinimidyl ester (SCO) group of this compound reacts with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds. This allows for the covalent labeling of antibodies and other proteins for targeted delivery or imaging applications.
Materials:
-
This compound
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Protocol:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.
-
Dye Preparation: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.
-
Add the dissolved this compound to the protein solution. A common starting molar ratio of dye to protein is 10:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
-
Quenching (Optional): Add the quenching reagent to stop the reaction.
-
Purification: Remove unconjugated dye using a desalting column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
The following diagram illustrates the protein conjugation workflow:
Caption: Protein conjugation workflow.
In Vivo Imaging
Cy5-PEG2 has been shown to cross the blood-brain barrier, making it a promising agent for in vivo imaging of mitochondria in the brain[1]. A general protocol for in vivo imaging in a mouse model is as follows:
Materials:
-
This compound (or a conjugated version)
-
Sterile saline or other appropriate vehicle
-
Animal model (e.g., mouse)
-
In vivo fluorescence imaging system
Protocol:
-
Probe Preparation: Dissolve the Cy5-PEG2 probe in the vehicle to the desired concentration.
-
Animal Preparation: Anesthetize the animal according to approved protocols.
-
Administration: Administer the probe via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
Imaging: At various time points post-injection, acquire whole-body fluorescence images using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy5.
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and harvest organs of interest for ex vivo imaging to confirm biodistribution.
Conclusion
This compound is a versatile and effective fluorescent probe for the targeted imaging of mitochondria. Its reliance on mitochondrial membrane potential provides a functional readout of mitochondrial health, while its near-infrared fluorescence is suitable for both in vitro and in vivo applications. The presence of a succinimidyl ester allows for its conjugation to a variety of biomolecules, expanding its utility for targeted delivery and imaging studies. Further research is needed to provide more extensive quantitative data on its photophysical properties and cytotoxicity to fully realize its potential in research and drug development.
References
An In-depth Technical Guide to the Synthesis and Development of Novel Cyanine-Based Dyes
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyanine dyes, a versatile class of synthetic fluorophores with broad applications in biomedical research and drug development. From their fundamental chemical structures to detailed experimental protocols and data analysis, this document serves as a core resource for professionals in the field of fluorescence-based assays.
Introduction to Cyanine Dyes
Cyanine dyes are synthetic organic molecules characterized by a fundamental structure consisting of two nitrogen-containing heterocyclic rings joined by a conjugated polymethine chain.[1][2] This extensive system of alternating single and double bonds is responsible for their strong light absorption and intense fluorescence, making them exceptional tools for a wide array of bio-analytical techniques.[1][3]
The spectral properties of cyanine dyes, including their absorption and emission wavelengths, are primarily determined by the length of this polymethine chain.[1] Increasing the number of methine units results in a bathochromic (red) shift, moving the absorption and emission maxima to longer wavelengths, from the visible to the near-infrared (NIR) spectrum. This tunability is a key advantage, allowing for the selection of specific dyes for multiplexing experiments and for applications requiring deep tissue penetration, such as in vivo imaging.
Cyanine dyes offer several advantages over traditional fluorophores, including high molar extinction coefficients, excellent brightness, and good photostability. Their versatility has led to their widespread use in labeling proteins, nucleic acids, and other biomolecules for applications ranging from fluorescence microscopy and flow cytometry to targeted drug delivery and phototherapies.
Synthesis of Novel Cyanine Dyes
The synthesis of cyanine dyes typically involves the condensation reaction of two nucleophilic aza-heterocycles with a precursor that provides the polymethine chain. Synthetic strategies vary depending on whether the target molecule is symmetrical (containing two identical heterocyclic rings) or asymmetrical (containing two different rings).
General Synthesis Approach: A common and effective strategy, particularly for creating diverse and functionalized dyes, is a modular approach. This method allows for the introduction of delicate or reactive functional groups in the final steps of the synthesis, preventing their degradation under the harsher conditions required for forming the core structure.
The synthesis of asymmetrical cyanine dyes can be challenging due to the potential for forming two symmetrical byproduct dyes. To circumvent this, strategies often involve the formation of a "hemicyanine" intermediate, which is then reacted with a second, different heterocyclic quaternary salt to form the final asymmetrical dye.
Caption: General modular synthesis pathway for heterobifunctional cyanine 5 dyes.
Photophysical Properties of Common Cyanine Dyes
The utility of cyanine dyes in biomedical research stems from their excellent photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), which indicates the efficiency of light absorption, and the fluorescence quantum yield (Φ), which reflects the efficiency of converting absorbed light into emitted fluorescence.
| Dye Name | Max Excitation (λex, nm) | Max Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.20 |
| Cy5.5 | ~678 | ~694 | ~250,000 | ~0.20 |
| Cy7 | ~750 | ~776 | ~250,000 | ~0.12 |
| Sulfo-Cy7 | ~754 | ~778 | ~200,000 | ~0.10 |
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule. Data compiled from multiple sources.
Key Experimental Protocols
The ability to covalently attach cyanine dyes to biomolecules is fundamental to their application. The following protocols detail common laboratory procedures for protein labeling and immunofluorescence.
This protocol describes the general procedure for labeling primary amine groups (e.g., on lysine residues) in proteins using cyanine dyes activated with N-hydroxysuccinimide (NHS) esters.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Cyanine NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare Dye Stock Solution: Immediately before use, dissolve the cyanine NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Reaction Setup: Adjust the pH of the protein solution to 8.3 by adding sodium bicarbonate buffer. While gently vortexing, add the dissolved dye to the protein solution. A typical molar ratio is 10-20 moles of dye per mole of protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the protein-dye conjugate from the unreacted free dye using a gel filtration column pre-equilibrated with PBS.
-
Characterization: Collect the fractions containing the visibly colored protein-dye conjugate. Determine the degree of labeling (DOL) by measuring the absorbance at the dye's maximum wavelength and at 280 nm (for the protein).
Caption: Experimental workflow for labeling proteins with cyanine NHS esters.
This protocol outlines a general workflow for the immunofluorescent staining of cultured cells using a primary antibody followed by a cyanine dye-conjugated secondary antibody.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
Cyanine dye-conjugated secondary antibody
-
Antifade mounting medium (with or without DAPI)
Procedure:
-
Cell Preparation: Wash cells three times with PBS.
-
Fixation: Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. If the target protein is intracellular, permeabilize the cells for 10 minutes.
-
Blocking: Wash cells three times with PBS. Block nonspecific antibody binding by incubating in blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the cyanine dye-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen cyanine dye.
Caption: Workflow for indirect immunofluorescence using cyanine-conjugated antibodies.
Applications in Research and Drug Development
The unique properties of cyanine dyes make them indispensable tools across various stages of research and drug development.
-
High-Resolution Bioimaging: Near-infrared (NIR) cyanine dyes are particularly valuable for in vivo imaging because their longer excitation and emission wavelengths fall within the "optical window" of biological tissues (700-900 nm), allowing for deeper tissue penetration and reduced background autofluorescence.
-
Targeted Drug Delivery: Cyanine dyes can be conjugated to therapeutic agents, antibodies, or targeting peptides. This creates theranostic agents that can simultaneously deliver a drug to a specific site (e.g., a tumor) and allow for real-time visualization of its biodistribution. Heptamethine cyanine dyes have emerged as a promising drug delivery system capable of overcoming the blood-brain barrier.
-
Phototherapy: Certain cyanine dyes can function as photosensitizers. Upon irradiation with light of a specific wavelength, they can generate heat (photothermal therapy, PTT) or reactive oxygen species (photodynamic therapy, PDT), leading to the localized destruction of cancer cells.
-
Fluorescence-Guided Surgery: The ability of cyanine dyes to accumulate in tumors has been exploited for fluorescence-guided surgery. Agents like pafolacianine, a cyanine-folate conjugate, help surgeons visualize and more accurately resect cancerous tissue intraoperatively.
-
Biosensing and Signaling: Pairs of cyanine dyes, such as Cy3 and Cy5, are widely used as donor-acceptor pairs in Förster Resonance Energy Transfer (FRET) experiments. FRET-based biosensors can be designed to monitor dynamic biological processes, such as protein-protein interactions or enzyme activity, by detecting changes in fluorescence.
Caption: FRET-based biosensor for kinase activity using a Cy3/Cy5 pair.
Conclusion
Cyanine dyes are powerful and versatile tools for researchers in the life sciences and drug development. Their highly tunable photophysical properties, high brightness, and suitability for covalent labeling of biomolecules have solidified their importance in a vast range of fluorescence-based applications. By understanding the fundamental principles of their chemistry and application, and by following optimized experimental protocols, researchers can effectively harness the capabilities of cyanine dyes to generate high-quality, reproducible data and drive scientific discovery forward.
References
Navigating the Wall: A Technical Guide to the Blood-Brain Barrier Permeability of Cy5-PEG Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the blood-brain barrier (BBB) permeability of cyanine 5 (Cy5) fluorescent dyes conjugated with a short polyethylene glycol (PEG) linker, specifically focusing on Cy5-PEG2. While direct quantitative data and protocols for the cyclooctyne-modified variant, Cy5-PEG2-SCO, are not available in current scientific literature, this document synthesizes findings on the closely related Cy5-PEG2 molecule and outlines the established methodologies for assessing BBB permeability. The addition of a strain-promoted cyclooctyne (SCO) group, a tool for copper-free click chemistry, may alter the physicochemical properties and subsequent permeability of the parent molecule. The experimental protocols detailed herein are applicable for evaluating novel compounds such as this compound.
Overview of Cy5-PEG Conjugates and the Blood-Brain Barrier
Cyanine 5 (Cy5) is a fluorescent dye that emits in the near-infrared (NIR) spectrum, a range that allows for deeper tissue penetration and reduced autofluorescence, making it ideal for in vivo imaging.[1] PEGylation, the attachment of PEG chains, is a common strategy to improve the hydrophilicity and pharmacokinetic profile of molecules.[1][2] Recent studies have highlighted that a novel asymmetric cyanine-based dye, Cy5-PEG2, can cross the blood-brain barrier, enabling non-invasive in vivo brain imaging and the visualization of mitochondria in various cell lines.[1][3] This capability makes such molecules promising tools for neurobiological research, diagnostics, and the development of brain-targeting therapeutics.
Quantitative Data on BBB Permeability
Quantitative permeability data for Cy5-PEG2 or its derivatives is not extensively reported in the literature. Studies have primarily demonstrated BBB passage through qualitative fluorescence imaging. One study noted that after intravenous administration of a Cy5-PEG2 dye, initial intense staining was observed in the brain at 2 hours, which gradually decreased over 24 hours, suggesting clearance from the brain tissue over time. While this confirms brain penetration, it does not provide a permeability coefficient.
For context, BBB permeability values for commonly used small fluorescent tracers are provided below. These represent the types of quantitative metrics that would be determined for this compound using the protocols described in Section 3.0.
| Tracer Molecule | Molecular Weight (Da) | Typical Permeability (cm/s) | Method |
| Sodium Fluorescein | 376 | 10⁻⁵ to 10⁻⁶ | In vitro BBTB Mimic |
| [¹⁸F]FDS | ~183 | Negligible in intact BBB | In vivo PET Imaging |
Table 1: Representative BBB permeability data for common fluorescent tracers. Data derived from in vitro Blood-Brain-Tumor-Barrier (BBTB) models and in vivo PET imaging studies.
Experimental Protocols for Assessing BBB Permeability
The following are detailed methodologies for evaluating the BBB permeability of novel fluorescent compounds like this compound. These protocols are synthesized from established methods for various fluorescent tracers.
In Vitro BBB Permeability Assay
This method utilizes a co-culture Transwell system or self-assembling multicellular BBB spheroids to mimic the blood-brain barrier.
Objective: To quantify the passage of the test compound across a cellular barrier mimicking the BBB.
Materials:
-
Human primary brain endothelial cells, astrocytes, and pericytes.
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium (e.g., EBM-).
-
Test compound (this compound) solution of known concentration.
-
Control tracers (e.g., Sodium Fluorescein for high permeability, FITC-Dextran for low permeability).
-
Fluorescence plate reader.
Protocol:
-
Establish the BBB Model: Co-culture brain endothelial cells, astrocytes, and pericytes on Transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
Preparation: Pre-warm the test compound solution (e.g., 50 µM this compound in medium) to 37°C.
-
Assay Start: Replace the medium in the apical (blood side) chamber of the inserts with the medium containing the test compound. Start a timer immediately.
-
Sampling: At designated time points (e.g., 5, 30, 60, 120 minutes), collect a small volume of medium (e.g., 100 µL) from both the apical and basolateral (brain side) chambers.
-
Volume Maintenance: After each sampling, replace the collected volume with fresh, pre-warmed medium to maintain volume balance.
-
Fluorescence Quantification: Transfer the collected samples to a 96-well plate and measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths for Cy5 (typically ~650/670 nm).
-
Calculation: Calculate the permeability coefficient (Papp) using established formulas that account for the rate of compound appearance in the basolateral chamber, the surface area of the membrane, and the initial concentration in the apical chamber.
In Vivo BBB Permeability Assay
This protocol describes a robust method for quantifying the accumulation of a fluorescent tracer in the brain parenchyma of a live animal model (e.g., mouse).
Objective: To determine the amount of test compound that crosses the BBB and accumulates in the brain tissue in a living organism.
Materials:
-
Animal model (e.g., C57BL/6 mice).
-
Test compound (this compound) solution in sterile PBS.
-
Anesthetics.
-
Perfusion buffer (e.g., ice-cold PBS).
-
Tissue homogenization equipment.
-
Centrifuge.
-
Fluorescence plate reader.
Protocol:
-
Administration: Inject the test compound intravenously (e.g., via tail vein) or intraperitoneally into the mouse. A typical dose might be 3.3 mg/mL resuspended in sterile PBS.
-
Circulation: Allow the compound to circulate for a predetermined period (e.g., 2 hours).
-
Anesthesia and Blood Collection: Deeply anesthetize the animal. Perform a cardiac puncture to collect a blood sample, which is used to measure the serum concentration of the tracer.
-
Transcardial Perfusion: Immediately following blood collection, perform a transcardial perfusion with ice-cold PBS to wash out the fluorescent tracer remaining in the cerebrovascular space. This step is critical to ensure that the measured fluorescence is from the brain parenchyma and not from the blood vessels.
-
Tissue Harvesting: Harvest the brain and other organs (e.g., kidney, liver) for comparison.
-
Homogenization: Weigh the brain tissue and homogenize it in a known volume of buffer.
-
Quantification: Centrifuge the homogenate to pellet debris. Measure the fluorescence in the supernatant using a plate reader.
-
Data Analysis: Calculate a permeability index by normalizing the brain tissue fluorescence to its weight and the serum fluorescence. This provides a quantitative measure of BBB permeability that can be compared across different experimental groups.
Visualizations: Workflows and Mechanisms
Experimental and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate key processes related to the assessment and function of BBB-penetrating molecules.
Caption: Workflow for in vivo BBB permeability assessment.
Caption: Logical diagram of PEGylation's role in BBB transport.
References
Discovering the Applications of Succinimidyl Ester Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Succinimidyl ester (SE) chemistry, particularly utilizing N-hydroxysuccinimide (NHS) esters, stands as a cornerstone of modern bioconjugation. Its robustness, selectivity, and efficiency in forming stable amide bonds with primary amines have made it an indispensable tool across a spectrum of scientific disciplines. This technical guide delves into the core principles of succinimidyl ester chemistry, its diverse applications, and provides detailed protocols for its successful implementation in research and drug development.
Core Principles: The Chemistry of Amine Acylation
The fundamental reaction of succinimidyl ester chemistry is the acylation of primary amines. NHS esters are highly reactive towards the unprotonated form of primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide as a leaving group and forming a stable, covalent amide bond.[1]
This seemingly straightforward reaction is influenced by several factors, most notably pH. The optimal pH for NHS ester reactions is a delicate balance. While a higher pH increases the concentration of deprotonated, nucleophilic amines, it also significantly accelerates the competing hydrolysis of the NHS ester, where water acts as the nucleophile, rendering the ester inactive.[2] This competition between aminolysis (the desired reaction with an amine) and hydrolysis is a critical consideration in experimental design.
Figure 1: The fundamental reaction of a succinimidyl ester with a primary amine.
The Critical Role of pH: Aminolysis vs. Hydrolysis
The efficiency of succinimidyl ester conjugation is critically dependent on the reaction pH. At acidic pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive.[2] As the pH increases into the optimal range of 7.2 to 8.5, the concentration of the deprotonated, reactive amine (-NH2) increases, favoring the desired aminolysis reaction.[3][4] However, this increase in pH also accelerates the rate of NHS ester hydrolysis, a competing reaction that reduces the yield of the desired conjugate.
The stability of NHS esters in aqueous solutions is inversely proportional to the pH; as the pH increases, the half-life of the NHS ester decreases due to accelerated hydrolysis. While the rate of aminolysis is also pH-dependent, studies have shown that the hydrolysis rate constant can be significantly higher, especially at elevated pH. For instance, one study on a dithiobis(succinimidyl propionate) (DSP)-based monolayer found the heterogeneous aminolysis rate constant to be over three orders of magnitude lower than the heterogeneous hydrolysis rate constant at pH 8.50. This highlights the importance of carefully controlling the pH and reaction time to maximize the yield of the desired bioconjugate.
Figure 2: The competition between aminolysis and hydrolysis in succinimidyl ester reactions.
Quantitative Data Summary
The following tables summarize key quantitative data related to succinimidyl ester chemistry, providing a basis for experimental design and optimization.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Ambient | ~1 hour |
| 8.6 | 4 | 10 minutes |
| Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution. |
| Parameter | Recommended Value/Range |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) |
| Buffer | Amine-free (e.g., Phosphate, Bicarbonate, Borate) |
| Protein Concentration | 1 - 10 mg/mL |
| Molar Excess of NHS Ester | 5-20 fold (for protein labeling) |
| Reaction Time | 1-4 hours at Room Temperature or Overnight at 4°C |
| Quenching Agent | 1M Tris-HCl or Glycine (to stop the reaction) |
| Table 2: Recommended Reaction Conditions for Protein Labeling with NHS Esters. |
| Linker Chemistry | Antibody Target | Payload | Average Drug-to-Antibody Ratio (DAR) |
| SMCC (lysine conjugation) | Trastuzumab | DM1 | 3.4 - 3.9 |
| SMCC (lysine conjugation) | H32 | DM1 | Not specified |
| sulfo-SPDB (lysine conjugation) | M9346A | DM4 | ~2 to ~10 |
| SMCC (lysine conjugation) | J2898A | DM1 | ~2 to ~10 |
| Table 3: Examples of Drug-to-Antibody Ratios (DAR) in Antibody-Drug Conjugates (ADCs) Utilizing Succinimidyl Ester Chemistry. |
Applications in Research and Drug Development
The versatility of succinimidyl ester chemistry has led to its widespread adoption in numerous applications:
Protein and Antibody Labeling
This is one of the most common applications, where NHS esters of fluorescent dyes, biotin, or other reporter molecules are used to label proteins for detection and analysis in techniques such as flow cytometry, immunofluorescence, and ELISAs.
Antibody-Drug Conjugates (ADCs)
In the field of oncology, succinimidyl ester chemistry is pivotal for creating ADCs. Heterobifunctional linkers containing an NHS ester at one end and another reactive group (e.g., a maleimide) at the other are used to attach potent cytotoxic drugs to monoclonal antibodies. This allows for the targeted delivery of the drug to cancer cells. The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a prominent example used in the synthesis of ado-trastuzumab emtansine (Kadcyla®).
Figure 3: Simplified signaling pathway of an Antibody-Drug Conjugate (ADC).
Surface Modification and Immobilization
Succinimidyl esters are used to functionalize surfaces (e.g., glass slides, gold nanoparticles) for the immobilization of proteins, peptides, and other biomolecules. This is crucial for the development of biosensors, microarrays, and other diagnostic platforms.
Peptide Synthesis and Modification
NHS esters are employed in peptide synthesis to activate carboxyl groups for the formation of peptide bonds. They are also used to modify synthetic peptides with various functional groups.
Experimental Protocols
The following are generalized protocols for common applications of succinimidyl ester chemistry. Optimization for specific proteins and labels is often necessary.
Protocol 1: General Protein Labeling with an NHS Ester
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve or dilute the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Perform the Conjugation: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved NHS ester. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. If using a light-sensitive label, protect the reaction from light.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterize the Conjugate: Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.
Figure 4: A typical experimental workflow for protein labeling using an NHS ester.
Protocol 2: Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Synthesis using SMCC Linker
Materials:
-
Monoclonal antibody (in amine-free buffer, pH 7.2-7.5)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker
-
Thiol-containing cytotoxic drug
-
Reaction Buffer 1: Phosphate buffer, pH 7.2-7.5
-
Reaction Buffer 2: Phosphate buffer with EDTA, pH 6.5-7.0
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure: Step 1: Antibody-Linker Conjugation
-
Dissolve the antibody in Reaction Buffer 1.
-
Dissolve a 5- to 10-fold molar excess of SMCC in DMSO or DMF.
-
Add the SMCC solution to the antibody solution and incubate for 1-2 hours at room temperature.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with Reaction Buffer 2.
Step 2: Linker-Drug Conjugation
-
Dissolve the thiol-containing drug in an appropriate solvent.
-
Add the drug solution to the maleimide-activated antibody from Step 1.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the final ADC product using size-exclusion chromatography or other appropriate methods to remove unreacted drug and aggregated protein.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and functionality.
Conclusion
Succinimidyl ester chemistry remains a powerful and versatile tool for bioconjugation. Its reliability in forming stable amide bonds has cemented its role in a wide array of applications, from fundamental research to the development of life-saving therapeutics like ADCs. A thorough understanding of the reaction mechanism, particularly the interplay between aminolysis and hydrolysis as a function of pH, is paramount for designing and executing successful conjugation strategies. By carefully controlling reaction conditions and following established protocols, researchers can effectively harness the power of succinimidyl ester chemistry to advance their scientific endeavors.
References
- 1. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. mdpi.com [mdpi.com]
- 4. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates [mdpi.com]
An In-depth Technical Guide to Cy5-PEG2-SCO for Labeling Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy5-PEG2-SCO, a fluorescent probe designed for the specific labeling of proteins and peptides. It details the underlying chemistry, experimental protocols, and applications relevant to researchers in the fields of biochemistry, cell biology, and drug development.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a specialized chemical probe that combines a bright, far-red fluorescent cyanine dye (Cy5), a polyethylene glycol (PEG) spacer, and a strained cyclooctyne (SCO) reactive group. This combination of moieties makes it a powerful tool for bioorthogonal labeling, a class of chemical reactions that can occur in living systems without interfering with native biochemical processes.
The key to this compound's utility lies in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. Unlike the copper-catalyzed version of this reaction (CuAAC), SPAAC does not require a toxic copper catalyst, making it ideal for applications in live cells and in vivo.[1][2] The inherent ring strain of the cyclooctyne group in this compound allows for a rapid and highly specific reaction with an azide-modified molecule, forming a stable triazole linkage.[3]
The PEG spacer in this compound enhances the water solubility of the molecule and can reduce non-specific binding, leading to improved signal-to-noise ratios in imaging experiments.
The SPAAC Reaction: Mechanism of Labeling
The labeling of a target protein or peptide with this compound first requires the introduction of an azide group onto the biomolecule of interest. This can be achieved through various methods, including metabolic labeling with azide-containing amino acid analogs or by chemical modification of the protein with an azide-functionalized reagent.[4]
Once the azide is incorporated, the SPAAC reaction proceeds as follows:
Caption: Mechanism of SPAAC labeling.
Quantitative Data
| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Biocompatibility | High (Copper-free) | Lower (Requires cytotoxic copper catalyst) |
| Reaction Rate | Moderate to Fast | Very Fast |
| Specificity | High for azides, with some potential for off-target reactivity with thiols | Very High |
| Reagent Complexity | Strained cyclooctynes can be complex to synthesize | Terminal alkynes are simpler |
Experimental Protocols
The following are generalized protocols for the labeling of proteins and peptides using a cyclooctyne derivative like this compound. Optimization of parameters such as reagent concentrations, incubation time, and temperature may be necessary for specific applications.
Labeling of Azide-Modified Proteins in Solution
This protocol outlines the steps for labeling a purified protein that has been modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare a solution of the azide-modified protein at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.
-
Reagent Preparation: Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 5% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, protected from light.
-
Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer.
-
Analysis: Confirm labeling and determine the degree of labeling using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Labeling of Azide-Modified Peptides
This protocol is suitable for the labeling of synthetic or purified peptides containing an azide functionality.
Materials:
-
Azide-modified peptide
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
HPLC for purification
Procedure:
-
Peptide Preparation: Dissolve the azide-modified peptide in the reaction buffer to a known concentration.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 1.5- to 5-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the labeled peptide from unreacted reagents using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry.
Applications in Research and Drug Development
The ability to specifically label proteins and peptides with a bright, far-red fluorophore opens up a wide range of applications in basic research and drug development.
Cellular Imaging and Protein Tracking
This compound can be used to visualize the localization and trafficking of specific proteins within living cells. After metabolic or chemical introduction of an azide group into a protein of interest, the cells can be treated with this compound for fluorescent labeling and subsequent imaging by confocal microscopy or flow cytometry.
Caption: Workflow for cellular imaging.
Targeted Drug Delivery
In the context of drug development, this compound can be used to track the biodistribution and cellular uptake of targeted drug delivery systems. For example, a targeting ligand (e.g., an antibody or peptide) can be modified with an azide and then labeled with this compound. The fluorescently labeled targeting moiety can then be conjugated to a nanoparticle or drug carrier to monitor its delivery to specific cells or tissues in vitro or in vivo.
Caption: Workflow for targeted drug delivery.
Conclusion
This compound is a valuable tool for the fluorescent labeling of proteins and peptides through the bioorthogonal SPAAC reaction. Its high specificity, biocompatibility, and the bright, far-red fluorescence of the Cy5 dye make it well-suited for a variety of applications in cellular imaging and drug delivery research. While the provided protocols offer a general framework, optimization for specific experimental systems is recommended to achieve the best results.
References
Methodological & Application
Protocol for Labeling Antibodies with Cy5-PEG2-SCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for the covalent labeling of antibodies with Cyanine5 (Cy5) conjugated to a polyethylene glycol (PEG) spacer with a succinimidyl ester (SCO), hereafter referred to as Cy5-PEG2-SCO. This procedure is designed for researchers in immunology, cell biology, and drug development who require fluorescently labeled antibodies for various applications such as flow cytometry, immunofluorescence microscopy, and in vivo imaging.[][2][3][4]
Cyanine5 (Cy5) is a bright and photostable fluorescent dye that emits in the far-red region of the spectrum, making it ideal for multiplexing and applications where minimizing autofluorescence is critical.[2] The integrated PEG2 spacer enhances the hydrophilicity of the dye, which can help to reduce aggregation of the labeled antibody and improve its solubility. The succinimidyl ester (SE) functional group readily reacts with primary amines, such as the lysine residues on an antibody, to form a stable amide bond.
This protocol details the necessary materials, reagents, and step-by-step procedures for antibody preparation, conjugation, purification, and characterization of the final conjugate.
Materials and Reagents
| Material/Reagent | Specifications | Storage |
| Antibody | Purified IgG, 1-10 mg/mL in amine-free buffer (e.g., PBS). Must be free of BSA, glycine, or Tris. | 4°C or -20°C |
| This compound | Amine-reactive succinimidyl ester | < -15°C, desiccated, protected from light |
| Anhydrous Solvent | Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), high-purity | Room temperature, desiccated |
| Reaction Buffer | 1 M Sodium Bicarbonate, pH 8.5-9.5 or 0.1 M Sodium Phosphate, pH 7.2-8.0 | Room temperature |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5 | Room temperature |
| Purification Column | Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or Size Exclusion Chromatography (SEC) column (e.g., Sephadex® G-25) | Room temperature |
| Storage Buffer | Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered | 4°C |
Experimental Protocols
Antibody Preparation
It is crucial to ensure the antibody is in a suitable buffer for conjugation. Buffers containing primary amines (e.g., Tris or glycine) or stabilizing proteins (e.g., BSA) will compete with the antibody for reaction with the this compound ester, thereby reducing labeling efficiency.
If your antibody solution contains these interfering substances, it must be purified. This can be achieved through:
-
Dialysis: Dialyze the antibody against 1X PBS (pH 7.2-7.4) overnight at 4°C with at least two buffer changes.
-
Spin Desalting Columns: For smaller volumes, use a spin desalting column according to the manufacturer's instructions to exchange the buffer to PBS.
After purification, determine the antibody concentration using a spectrophotometer at 280 nm or a protein assay like the Bradford assay.
Labeling Reaction
The efficiency of the labeling reaction is dependent on the pH and the molar ratio of dye to antibody.
a. pH Adjustment: For optimal labeling, the pH of the antibody solution should be between 8.0 and 9.0.
-
Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5-9.5) to your antibody solution. For example, add 10 µL of 1 M sodium bicarbonate to 100 µL of antibody solution.
b. Molar Ratio Calculation: The optimal molar ratio of this compound to antibody can vary. A common starting point is a 10:1 to 20:1 molar ratio. The goal is to achieve a Degree of Labeling (DOL) typically between 2 and 7.
c. Reaction Steps:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This must be used immediately.
-
While gently stirring, add the calculated volume of the this compound stock solution to the pH-adjusted antibody solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
Purification of the Labeled Antibody
After the incubation, it is necessary to separate the labeled antibody from the unreacted dye.
-
Size Exclusion Chromatography (SEC): For larger volumes, a gravity-flow SEC column (e.g., Sephadex® G-25) is recommended. Equilibrate the column with PBS. The first colored band to elute will be the Cy5-labeled antibody.
-
Spin Desalting Columns: For smaller volumes and quicker purification, use a spin desalting column according to the manufacturer's protocol. This method is efficient for removing small molecules like the free dye.
Characterization of the Conjugate
a. Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of dye molecules per antibody, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 650 nm (for Cy5).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law. A correction factor for the dye's absorbance at 280 nm should be applied.
b. Functional Analysis: It is recommended to perform a functional assay, such as an ELISA or flow cytometry, to confirm that the labeled antibody retains its antigen-binding affinity.
Expected Results
The following table summarizes the expected outcomes of the antibody labeling protocol.
| Parameter | Typical Range | Notes |
| Antibody Recovery | > 85% | Dependent on the purification method. Spin columns generally offer higher recovery for small volumes. |
| Degree of Labeling (DOL) | 2 - 7 | A higher DOL can lead to increased fluorescence but may also cause quenching or reduced antibody activity. |
| Purity | > 95% | Assessed by SDS-PAGE or HPLC to ensure the removal of free dye. |
Workflow and Signaling Pathway Diagrams
Caption: Workflow for labeling antibodies with this compound.
Caption: Example workflow for using a Cy5-labeled secondary antibody in immunofluorescence.
Storage and Handling
For long-term storage, it is recommended to aliquot the labeled antibody and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage, 4°C is suitable. Fluorescently labeled antibodies should always be protected from light to prevent photobleaching.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low DOL | - Inefficient reaction | - Ensure pH is optimal (8.0-9.0). - Increase the molar ratio of dye to antibody. - Confirm the absence of interfering substances in the antibody buffer. |
| Low Antibody Recovery | - Loss during purification | - For small scale, use spin columns designed for high recovery. - Ensure the correct MWCO for the purification column. |
| High Background in Assays | - Presence of free dye | - Repeat the purification step to ensure complete removal of unconjugated dye. |
| Loss of Antibody Activity | - Over-labeling | - Reduce the molar ratio of dye to antibody in the labeling reaction. - Perform a titration to find the optimal DOL for your specific antibody and application. |
References
Step-by-Step Guide for Cy5-PEG2-SCO Protein Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the site-specific conjugation of proteins with a Cy5-PEG2-SCO fluorescent probe. This method utilizes a two-step bioorthogonal chemistry approach, beginning with the introduction of an azide functional group onto the target protein, followed by a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. SPAAC, a type of "click chemistry," is highly specific and efficient, proceeding readily under mild, physiological conditions without the need for a cytotoxic copper catalyst. This makes it an ideal strategy for labeling sensitive biological molecules.[1][2]
The this compound reagent consists of three key components:
-
Cy5: A bright, far-red fluorescent dye suitable for a variety of imaging applications.
-
PEG2: A short polyethylene glycol linker that enhances the solubility and stability of the conjugate.[3]
-
SCO (S-Cyclooctyne): A strained alkyne that reacts specifically with azides via SPAAC.
This two-step labeling strategy offers precise control over the location of the fluorescent label, enabling a wide range of applications in proteomics, drug development, and molecular imaging.
Diagram of the Overall Experimental Workflow
Caption: Experimental workflow for the two-step this compound protein conjugation.
Experimental Protocols
Part 1: Introduction of Azide Groups onto the Protein via NHS Ester
This protocol describes the modification of primary amines (lysine residues and the N-terminus) on the protein with an azide group using an NHS-Azide reagent.
Materials:
-
Protein of interest
-
NHS-Azide (e.g., NHS-PEG4-Azide)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffered saline (PBS), pH 8.0-9.0[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification[3]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for the NHS-Azide reagent.
-
-
NHS-Azide Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the NHS-Azide reagent in anhydrous DMSO or DMF. NHS esters are moisture-sensitive.
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM NHS-Azide stock solution. A 10- to 40-fold molar excess of the NHS-Azide reagent over the protein is recommended. The optimal ratio may need to be determined empirically for each protein.
-
Add the calculated volume of the NHS-Azide stock solution to the protein solution while gently vortexing. The final concentration of DMSO or DMF should not exceed 10-20% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM Tris.
-
Incubate for 15 minutes on ice.
-
-
Purification of Azide-Modified Protein:
-
Remove the excess, unreacted NHS-Azide reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Characterization and Storage:
-
Determine the concentration of the azide-modified protein using a standard protein assay (e.g., BCA).
-
The degree of labeling can be confirmed by mass spectrometry.
-
Store the azide-modified protein at 4°C for short-term use or at -20°C to -80°C for long-term storage, under conditions optimal for the unlabeled protein.
-
Part 2: this compound Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the reaction of the azide-modified protein with the this compound reagent.
Materials:
-
Azide-modified protein from Part 1
-
This compound reagent
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column or other suitable purification system
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. A 2- to 4-fold molar excess of the this compound reagent is recommended.
-
The final concentration of the protein should be in the high micromolar range to facilitate the reaction.
-
Incubate the reaction for 4-24 hours at 25°C or for 24-48 hours at 4°C with gentle agitation, protected from light. The reaction progress can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the protein.
-
-
Purification of the Final Conjugate:
-
Remove the unreacted this compound reagent and any other impurities by size-exclusion chromatography (SEC). Other methods such as affinity chromatography can also be used if the protein has a suitable tag.
-
-
Characterization of the Conjugate:
-
Spectrophotometric Analysis: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the conjugation and assess the purity. The conjugate should show a band at a higher molecular weight than the unlabeled protein.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the two-step conjugation process.
Table 1: Azide Labeling of Proteins with NHS-Azide
| Parameter | Recommended Value | Reference(s) |
| Protein Concentration | 1-10 mg/mL | |
| Molar Excess of NHS-Azide | 10- to 40-fold | |
| Reaction Buffer | PBS or 0.1 M Sodium Bicarbonate, pH 8.0-9.0 | |
| Reaction Time | 30-60 min at RT or 2 hours on ice | |
| Typical Degree of Labeling | 4-6 azides per antibody (IgG) |
Table 2: SPAAC Reaction of Azide-Modified Protein with Cyclooctyne Reagent
| Parameter | Recommended Value | Reference(s) |
| Molar Excess of Cyclooctyne Reagent | 2- to 4-fold | |
| Reaction Time | 4-48 hours | |
| Reaction Temperature | 4°C or 25°C | |
| Typical Labeling Yield | ~80% in 120 minutes (for some systems) |
Reaction Mechanism
Caption: Reaction mechanism for the two-step protein conjugation.
Application Example: Studying GPCR Signaling
Fluorescently labeled ligands and proteins are valuable tools for studying G-protein coupled receptor (GPCR) signaling. For example, a Cy5-labeled protein can be used as a fluorescent ligand to investigate receptor binding, localization, and oligomerization through techniques like Fluorescence Resonance Energy Transfer (FRET).
Caption: Simplified GPCR signaling pathway that can be studied using a fluorescently labeled protein ligand.
References
Application Notes and Protocols for Cy5-PEG2-SCO in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG2-SCO is a fluorescent probe designed for the specific labeling of biomolecules in live and fixed cells. This probe consists of three key components: the Cyanine 5 (Cy5) fluorophore, a short polyethylene glycol (PEG2) spacer, and a strained cyclooctyne (SCO) reactive group. The Cy5 dye is a bright, far-red fluorescent dye with high photostability, making it ideal for various fluorescence microscopy applications, including confocal and super-resolution imaging.[1][2] The PEG2 linker enhances the hydrophilicity and biocompatibility of the probe. The SCO group allows for highly specific and efficient labeling of azide-modified biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that proceeds rapidly at physiological conditions without the need for a toxic copper catalyst.[][4][5] This bioorthogonal reaction enables the precise labeling of target molecules in their native cellular environment with minimal perturbation.
These application notes provide detailed protocols for utilizing this compound to visualize azide-modified proteins and glycans in mammalian cells.
Core Applications
-
Visualization of newly synthesized proteins: By metabolically incorporating azide-containing amino acid analogs, such as L-azidohomoalanine (AHA), into newly synthesized proteins, this compound can be used to fluorescently label and track protein synthesis, localization, and dynamics in live or fixed cells.
-
Imaging of post-translationally modified proteins: Specific enzyme systems can be used to introduce azide groups onto proteins of interest, allowing for their targeted labeling with this compound.
-
Labeling and tracking of glycans: Cells can be metabolically labeled with azide-modified sugars (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz), which are incorporated into cell surface glycans. Subsequent reaction with this compound allows for the visualization of glycan trafficking and distribution.
Quantitative Data
The photophysical properties of the Cy5 fluorophore are summarized in the table below. These values are essential for setting up appropriate imaging parameters and for quantitative analysis.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~649 nm | |
| Emission Maximum (λem) | ~667 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.27 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Newly Synthesized Proteins
This protocol describes the metabolic labeling of nascent proteins with an azide-containing amino acid analog followed by fluorescent labeling with this compound for live-cell imaging.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Glass-bottom imaging dishes or chamber slides
Procedure:
-
Cell Seeding: Seed cells on glass-bottom imaging dishes at a density that will allow them to reach 50-70% confluency at the time of imaging.
-
Metabolic Labeling:
-
Aspirate the complete culture medium and wash the cells once with warm, sterile PBS.
-
Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine stores.
-
Replace the medium with methionine-free medium supplemented with 25-50 µM AHA.
-
Incubate for 4-24 hours under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the protein of interest and the cell type and may require optimization.
-
-
SPAAC Reaction (Live-Cell Staining):
-
Prepare a 1-10 µM working solution of this compound in pre-warmed complete cell culture medium or live-cell imaging medium. Protect the solution from light.
-
Aspirate the AHA-containing medium and wash the cells twice with warm, sterile PBS.
-
Add the this compound containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light. The optimal concentration and incubation time should be determined empirically.
-
-
Washing and Imaging:
-
Aspirate the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the Cy5 channel (Excitation: ~640 nm, Emission: ~670 nm).
-
Protocol 2: Fixed-Cell Staining of Azide-Modified Proteins
This protocol is suitable for endpoint assays and allows for multiplexing with other antibody-based staining methods.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
This compound
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Metabolic Labeling: Follow steps 1 and 2 from Protocol 1.
-
Cell Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
SPAAC Reaction (Fixed-Cell Staining):
-
Prepare a 1-5 µM working solution of this compound in PBS or Blocking Buffer.
-
Aspirate the Blocking Buffer and add the this compound solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) If performing immunofluorescence, proceed with primary and secondary antibody incubations at this stage.
-
Mount the coverslips onto microscope slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.
-
-
Imaging:
-
Image the samples on a fluorescence microscope using the appropriate filter sets for Cy5 and any other fluorophores used.
-
Visualizations
Caption: Experimental workflow for labeling biomolecules using this compound.
Caption: Schematic of SPAAC-mediated protein labeling.
References
Cy5-PEG2-SCO labeling for flow cytometry applications
Harnessing Bioorthogonal Chemistry for Precise Cellular Analysis
Introduction
The confluence of metabolic labeling and bioorthogonal click chemistry has equipped researchers with powerful tools for the specific and covalent labeling of biomolecules in their native environment. Strain-promoted azide-alkyne cycloaddition (SPAAC) stands out as a premier bioorthogonal reaction due to its high specificity and ability to proceed in living systems without the need for cytotoxic copper catalysts.[1][2] This application note details the use of Cy5-PEG2-SCO, a novel fluorescent probe, for the detection and quantification of azide-modified biomolecules via flow cytometry.
This compound is a molecule comprised of three key components:
-
Cy5 (Cyanine 5): A bright, far-red fluorescent dye with an excitation maximum around 650 nm and an emission maximum near 670 nm.[3] Its spectral properties are well-suited for flow cytometry, minimizing interference from cellular autofluorescence and allowing for multiplexing with other fluorophores.[3]
-
PEG2: A short, hydrophilic polyethylene glycol linker that enhances the solubility of the molecule in aqueous buffers and minimizes non-specific binding.
-
SCO (Azacyclooctyne or Diazacyclooctyne): A strained alkyne that reacts selectively and rapidly with azide groups via SPAAC to form a stable triazole linkage.[1]
This reagent is particularly valuable for labeling cell surface glycans. By introducing azide-containing sugar analogs, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), into the cellular metabolism, cells incorporate these sugars into their glycoproteins. The azide groups on the cell surface then serve as chemical handles for covalent attachment of this compound, enabling precise and quantitative analysis of glycan expression and dynamics by flow cytometry.
Principle of the Technology
The methodology involves a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of an azide-modified monosaccharide. Cellular enzymes process the sugar and incorporate it into nascent glycans, leading to the presentation of azide groups on cell surface glycoproteins.
-
SPAAC Reaction: The azide-labeled cells are then treated with this compound. The strained alkyne (SCO) reacts specifically with the azide groups on the cell surface in a bioorthogonal manner, resulting in stable, fluorescently labeled cells that can be analyzed by flow cytometry.
Key Applications
-
Quantification of Glycosylation: Flow cytometry can be used to quantify the level of global or specific glycosylation on the cell surface.
-
Visualization of Glycans: While microscopy is the primary tool for spatial tracking, flow cytometry provides high-throughput quantitative data on glycan expression across cell populations.
-
Studying Glycan Dynamics: The technique can be used in pulse-chase experiments to monitor the turnover and trafficking of glycoproteins.
-
Biomarker Discovery: Changes in cell surface glycosylation are associated with various physiological and pathological states, including cancer. This method can be used to identify and characterize disease-specific glycan biomarkers.
Quantitative Data
The following tables summarize typical data obtained from SPAAC labeling experiments for flow cytometry. While specific data for this compound is not widely published, the data for structurally similar cyclooctyne-Cy5 conjugates (e.g., DBCO-Cy5) and other fluorophores are presented as a reference.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Incubation Time | Incubation Temperature | Reference |
| Azido Sugar (e.g., Ac₄ManNAz) | 25 - 125 µM | 24 - 48 hours | 37°C | |
| Cyclooctyne-Dye (e.g., Cy5-DBCO) | 20 - 50 µM | 15 - 30 minutes | 37°C | |
| L-azidohomoalanine (AHA) | 50 µM - 4 mM | 4 - 4.5 hours | 37°C |
Table 2: Performance Characteristics of SPAAC Labeling
| Cell Line | Metabolic Label | Cyclooctyne-Dye | Signal Enhancement (Fold Increase over Control) | Reference |
| Rat-1 Fibroblasts | Azidohomoalanine (AHA) | Coumarin-Cyclooctyne | 15 - 20 | |
| COLO205 | Ac₄ManNAz (125 µM) | TMDIBO-AlexaFluor647 (30 µM) | ~100 (Signal-to-Background Ratio) | |
| COLO205 | Ac₄GalNAz (125 µM) | TMDIBO-AlexaFluor647 (30 µM) | ~80 (Signal-to-Background Ratio) | |
| COLO205 | Ac₄GlcNAz (125 µM) | TMDIBO-AlexaFluor647 (30 µM) | ~20 (Signal-to-Background Ratio) |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Sialoglycans with Ac₄ManNAz
This protocol describes the metabolic incorporation of an azide-containing sialic acid precursor into cellular glycans.
Materials:
-
Adherent or suspension mammalian cells (e.g., Jurkat, HEK293T)
-
Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to prepare a 100 mM stock solution.
-
Cell Seeding: Seed cells at a density that will not allow them to reach confluency by the end of the incubation period.
-
Metabolic Labeling: Dilute the Ac₄ManNAz stock solution directly into the complete culture medium to a final concentration of 25-50 µM.
-
Incubation: Replace the existing medium on the cells with the Ac₄ManNAz-containing medium. Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).
-
Cell Harvesting:
-
Adherent cells: Wash the cells once with PBS, then detach them using a gentle cell dissociation reagent (e.g., TrypLE, accutase).
-
Suspension cells: Collect cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS to remove any residual unincorporated azido sugar. Proceed immediately to the SPAAC labeling protocol.
Protocol 2: SPAAC Labeling with this compound and Flow Cytometry Analysis
This protocol details the fluorescent labeling of azide-modified cells and their subsequent analysis.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Unlabeled control cells
-
This compound
-
Anhydrous DMSO
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Viability dye (e.g., DAPI, Propidium Iodide)
-
FACS tubes
Procedure:
-
Prepare this compound Stock Solution: Shortly before use, dissolve the this compound powder in anhydrous DMSO to create a 10 mM stock solution. Vortex briefly to ensure complete dissolution.
-
Cell Preparation: Prepare a single-cell suspension of both azide-labeled and unlabeled control cells at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Aliquoting Cells: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.
-
SPAAC Reaction:
-
Dilute the this compound stock solution in Flow Cytometry Staining Buffer to the desired final concentration (a titration from 20-50 µM is recommended as a starting point).
-
Add the diluted this compound solution to the cell suspensions.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice to remove unreacted dye.
-
-
Resuspension and Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
(Optional) Add a viability dye just before analysis to exclude dead cells from the analysis. Dead cells can non-specifically bind antibodies and fluorescent dyes, leading to false-positive signals.
-
Analyze the samples on a flow cytometer equipped with a 633 nm or 640 nm laser.
-
Collect Cy5 fluorescence in the appropriate channel (e.g., ~670 nm).
-
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Metabolic incorporation of Ac4ManNAz and SPAAC detection.
References
Application Notes: Cy5-PEG2-NHS Ester for Primary Amine Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of proteins and other biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. The cyanine dye, Cy5, is a bright, photostable, far-red fluorescent probe that is ideal for applications requiring high sensitivity and low background autofluorescence. When conjugated with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester functional group (Cy5-PEG2-NHS), it becomes a powerful tool for specifically targeting primary amines on biomolecules.
This document provides a detailed protocol for the use of Cy5-PEG2-NHS Ester for the labeling of primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) in various buffer systems.
Principle of Reaction
The Cy5-PEG2-NHS Ester is an amine-reactive labeling reagent. The NHS ester moiety reacts efficiently with non-protonated primary aliphatic amine groups in a nucleophilic acyl substitution reaction. This reaction forms a stable, covalent amide bond, permanently conjugating the Cy5-PEG2 moiety to the target molecule. The reaction is pH-dependent, with optimal labeling occurring in slightly basic conditions (pH 8.0-9.0) where the primary amines are deprotonated and thus more nucleophilic.[1][2][3][4][5] A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce labeling efficiency if not controlled.
Reaction Mechanism
The following diagram illustrates the reaction between a protein's primary amine and Cy5-PEG2-NHS Ester.
Caption: Reaction of Cy5-PEG2-NHS with a primary amine.
Experimental Protocols
This section provides a detailed methodology for labeling proteins with Cy5-PEG2-NHS Ester.
Materials
-
Protein of interest (in an amine-free buffer)
-
Cy5-PEG2-NHS Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
References
Application Notes and Protocols for Cy5-PEG2-SCO Labeling and Dye-to-Protein Ratio Calculation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays. Cy5, a bright and photostable cyanine dye, is a popular choice for labeling due to its emission in the far-red spectrum, which minimizes background fluorescence from biological samples. This document provides a detailed guide for labeling proteins with Cy5-PEG2-SCO, a succinimidyl ester derivative of Cy5 incorporating a polyethylene glycol (PEG) linker, and for accurately calculating the dye-to-protein ratio of the resulting conjugate.
This compound reacts efficiently with primary amines (e.g., on lysine residues and the N-terminus) on proteins to form stable amide bonds. The inclusion of a PEG linker can enhance the solubility of the labeled protein and reduce potential steric hindrance. Accurate determination of the dye-to-protein ratio, or degree of labeling (DOL), is critical for ensuring the quality and reproducibility of experiments, as over-labeling can lead to fluorescence quenching and loss of protein activity, while under-labeling may result in a weak signal.
Key Quantitative Data
The following tables summarize the essential quantitative data required for calculating the dye-to-protein ratio for a Cy5-labeled protein. Data for two common proteins, Bovine Serum Albumin (BSA) and Human Immunoglobulin G (IgG), are provided as examples.
Table 1: Spectrophotometric Properties of Cy5 Dye
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | ~650 nm | [1] |
| Molar Extinction Coefficient (ε_dye) at λmax | 250,000 M⁻¹cm⁻¹ | [1][2] |
| Correction Factor (CF₂₈₀) at 280 nm | 0.05 | [1] |
Table 2: Properties of Example Proteins
| Protein | Molecular Weight (MW) | Molar Extinction Coefficient (ε_prot) at 280 nm | Reference |
| Bovine Serum Albumin (BSA) | ~66,463 Da | 43,824 M⁻¹cm⁻¹ | [3] |
| Human Immunoglobulin G (IgG) | ~150,000 Da | 210,000 M⁻¹cm⁻¹ |
Experimental Protocols
Part 1: Protein Preparation
-
Buffer Exchange: The protein to be labeled must be in an amine-free buffer, as primary amines will compete with the protein for reaction with the this compound. Suitable buffers include phosphate-buffered saline (PBS) or bicarbonate buffer. If the protein solution contains Tris or glycine, perform a buffer exchange using dialysis or a desalting column.
-
Concentration Adjustment: For optimal labeling, adjust the protein concentration to 2-10 mg/mL. Lower protein concentrations can reduce labeling efficiency.
Part 2: this compound Labeling Reaction
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Determine Molar Ratio: The optimal molar ratio of dye to protein for the labeling reaction can vary depending on the protein and the desired degree of labeling. A starting point of a 10- to 20-fold molar excess of dye to protein is recommended.
-
Reaction Incubation: While gently vortexing the protein solution, add the calculated volume of the Cy5 dye stock solution. Incubate the reaction for 1 hour at room temperature, protected from light.
Part 3: Purification of the Labeled Protein
It is crucial to remove any unreacted, free Cy5 dye from the labeled protein to ensure accurate determination of the dye-to-protein ratio.
-
Size-Exclusion Chromatography: The most common method for purification is using a spin column or gravity-flow column packed with a size-exclusion resin (e.g., Sephadex G-25). This method separates the larger labeled protein from the smaller, free dye molecules.
-
Dialysis: Alternatively, the labeled protein can be purified by dialysis against a suitable buffer (e.g., PBS) to remove the free dye.
Part 4: Calculation of the Dye-to-Protein Ratio
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, approximately 650 nm (A_max).
-
If the absorbance readings are too high, dilute the sample with a known volume of buffer and record the dilution factor (DF).
-
-
Calculations:
-
Corrected Protein Absorbance: The Cy5 dye also absorbs light at 280 nm. This contribution must be subtracted from the total A₂₈₀ reading.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)
-
Where CF₂₈₀ is the correction factor for Cy5 at 280 nm (0.05).
-
-
Protein Concentration:
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_prot
-
Where ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5 at its λmax (250,000 M⁻¹cm⁻¹).
-
-
Dye-to-Protein Ratio (Degree of Labeling):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Visualizations
Experimental Workflow for Protein Labeling and Purification
The following diagram illustrates the key steps in the this compound protein labeling and purification process.
Example Application: Immunofluorescence and the EGFR Signaling Pathway
A common application for Cy5-labeled proteins is in immunofluorescence, where a labeled antibody is used to detect a specific antigen within a cell. The following diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a crucial pathway in cell proliferation and survival that is often studied using immunofluorescence. A Cy5-labeled anti-EGFR antibody could be used to visualize the receptor on the cell surface.
References
Purifying Cy5-Labeled Proteins: A Guide to Removing Free Dye
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes, such as Cy5-PEG2-SCO, is a cornerstone technique in modern biological research and drug development. This method enables the sensitive and specific detection and quantification of proteins in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. A critical step following the labeling reaction is the removal of unconjugated "free" dye. Residual free dye can lead to high background signals, inaccurate determination of labeling efficiency, and potential artifacts in downstream experiments. This document provides a detailed guide to the most common methods for purifying this compound labeled proteins from excess dye: Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis.
Overview of Purification Methods
The selection of an appropriate purification method depends on several factors, including the sample volume, protein concentration, the molecular weight of the protein, and the desired final purity and concentration. Each method leverages different physical principles to separate the larger labeled protein from the smaller, unconjugated dye molecules.
-
Size Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size (hydrodynamic radius). A column packed with a porous resin is used. Larger molecules, like the labeled protein, are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules, such as the free Cy5 dye, enter the pores of the resin, taking a longer path and eluting later. Spin columns are a convenient format of SEC for small sample volumes.[1]
-
Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and efficient method for concentrating and desalting protein solutions, making it well-suited for larger sample volumes.[2][3] The sample solution is pumped tangentially across the surface of a semi-permeable membrane. The pressure forces smaller molecules like free dye and buffer salts through the membrane (permeate), while the larger labeled protein is retained (retentate). Diafiltration, a process of adding fresh buffer to the retentate, can be used to further wash away the free dye.
-
Dialysis: This is a gentle and widely used method for removing small, unwanted molecules from a protein sample through passive diffusion across a semi-permeable membrane. The protein solution is placed in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) that retains the protein while allowing the smaller free dye molecules to diffuse into a large volume of external buffer.
Quantitative Comparison of Purification Methods
The following table summarizes the key quantitative parameters for the three purification methods. The values provided are typical ranges and can vary depending on the specific protein, dye, and experimental conditions.
| Parameter | Size Exclusion Chromatography (Spin Column) | Tangential Flow Filtration (TFF) | Dialysis (Cassette) |
| Protein Recovery Yield | >95% (for protein conc. >0.5 mg/mL) | >95% | >95% (for protein conc. >1 mg/mL) |
| Free Dye Removal | >99% | >99% (with sufficient diafiltration volumes) | >99% (with multiple buffer changes) |
| Processing Time | < 15 minutes | 0.5 - 2 hours | 4 hours - overnight |
| Typical Sample Volume | 10 µL - 5 mL | 10 mL - several Liters | 100 µL - 70 mL |
| Required Equipment | Centrifuge, collection tubes | Peristaltic pump, TFF cassette/holder, tubing, pressure gauge | Dialysis cassettes/tubing, large beaker, stir plate |
| Key Advantage | Fast and easy for small volumes | Rapid processing of large volumes, can concentrate sample | Gentle, requires minimal specialized equipment |
| Key Disadvantage | Potential for sample dilution | Requires specialized equipment and optimization | Time-consuming, potential for sample dilution |
Experimental Protocols
Size Exclusion Chromatography (Spin Column)
This protocol is suitable for the rapid purification of small-volume labeling reactions.
Materials:
-
Pre-packed spin column with an appropriate molecular weight cut-off (e.g., 7 kDa MWCO for most proteins).
-
Microcentrifuge.
-
Collection tubes.
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Column Preparation:
-
Remove the bottom closure of the spin column and place it in a collection tube.
-
Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.
-
Equilibrate the column by adding 300-500 µL of Equilibration Buffer to the top of the resin.
-
Centrifuge at 1,500 x g for 1 minute. Repeat this step 2-3 times, discarding the flow-through each time.
-
-
Sample Loading and Elution:
-
Place the equilibrated spin column into a new, clean collection tube.
-
Carefully apply the entire labeling reaction mixture (typically 100-250 µL) to the center of the resin bed.
-
Centrifuge the column at 1,500 x g for 2 minutes.
-
The purified, labeled protein will be in the eluate in the collection tube. The free Cy5 dye remains trapped in the resin.
-
Tangential Flow Filtration (TFF)
This protocol is ideal for purifying larger volumes of labeled protein and for applications where sample concentration is also desired.
Materials:
-
TFF system (peristaltic pump, cassette holder, pressure gauges, tubing).
-
TFF cassette with an appropriate MWCO (e.g., 30 kDa for a ~150 kDa antibody).
-
Diafiltration Buffer (e.g., PBS, pH 7.4).
-
Sample reservoir.
Procedure:
-
System Setup and Equilibration:
-
Assemble the TFF system according to the manufacturer's instructions.
-
Install the TFF cassette.
-
Flush the system with purified water and then with Diafiltration Buffer to remove any storage solutions and equilibrate the membrane.
-
-
Concentration and Diafiltration:
-
Load the labeling reaction mixture into the sample reservoir.
-
Begin recirculating the sample through the TFF system at a recommended flow rate and transmembrane pressure (TMP).
-
Collect the permeate (containing free dye) in a waste container.
-
If concentration is desired, continue until the target volume is reached.
-
To perform diafiltration for dye removal, add Diafiltration Buffer to the sample reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the retentate.
-
Continue diafiltration for at least 5-7 diavolumes to ensure >99% removal of the free dye.
-
-
Product Recovery:
-
Once diafiltration is complete, stop the addition of buffer and concentrate the sample to the desired final volume.
-
Recover the purified, concentrated labeled protein from the retentate line and the sample reservoir.
-
Dialysis
This protocol is a simple and gentle method for removing free dye, particularly suitable when processing time is not a major constraint.
Materials:
-
Dialysis cassette or tubing with an appropriate MWCO (e.g., 10 kDa for a >20 kDa protein).
-
Dialysis Buffer (e.g., PBS, pH 7.4).
-
Large beaker (volume should be at least 200-500 times the sample volume).
-
Magnetic stir plate and stir bar.
-
Syringe and needle for cassette loading/unloading.
Procedure:
-
Membrane Preparation and Sample Loading:
-
If using a dialysis cassette, hydrate the membrane according to the manufacturer's instructions (typically for 1-2 minutes in buffer).
-
Using a syringe, carefully inject the labeling reaction mixture into the cassette. Remove any excess air.
-
If using dialysis tubing, cut the desired length, hydrate it, and securely close one end with a clip. Pipette the sample into the tubing, remove excess air, and seal the other end.
-
-
Dialysis:
-
Place the sealed cassette or tubing into a beaker containing a large volume of cold (4°C) Dialysis Buffer. Use a stir bar and magnetic stir plate to ensure gentle agitation of the buffer.
-
Dialyze for at least 2 hours.
-
Change the Dialysis Buffer. A typical procedure involves at least three buffer changes. For optimal dye removal, the final buffer change can be performed overnight.
-
-
Sample Recovery:
-
Carefully remove the cassette or tubing from the buffer.
-
If using a cassette, use a syringe to withdraw the purified protein sample.
-
If using tubing, carefully open one end and pipette the sample into a clean tube.
-
Mandatory Visualizations
References
Application Notes and Protocols for Cy5-PEG2-SCO in Western Blotting and ELISA
Introduction
Cy5-PEG2-SCO is a fluorescent labeling reagent that combines a bright, far-red cyanine dye (Cy5) with a strained cyclooctyne (SCO) moiety through a polyethylene glycol (PEG) spacer. This molecule is specifically designed for copper-free "click chemistry," a type of strain-promoted alkyne-azide cycloaddition (SPAAC). The SCO group reacts selectively with azide-functionalized molecules to form a stable triazole linkage. This highly efficient and bioorthogonal reaction allows for the covalent labeling of azide-modified proteins, antibodies, or other biomolecules with the Cy5 fluorophore, enabling sensitive fluorescent detection in various immunoassays.
The PEG2 spacer enhances the solubility of the dye in aqueous buffers and reduces steric hindrance, facilitating the reaction between the SCO and azide groups. The Cy5 dye offers excellent photostability and a high extinction coefficient, with excitation and emission maxima in the far-red region of the spectrum (approximately 650 nm and 670 nm, respectively). This minimizes background fluorescence from biological samples, leading to a high signal-to-noise ratio.
Application in Western Blotting
In Western blotting, this compound provides a sensitive and quantitative alternative to traditional chemiluminescent or colorimetric detection methods. The workflow involves the use of an azide-modified primary or secondary antibody. Following antibody binding to the target protein on the membrane, the this compound is added, which then "clicks" onto the azide group of the antibody. This direct covalent labeling allows for the detection and quantification of the target protein using a fluorescent imaging system.
Advantages:
-
High Sensitivity: The brightness of the Cy5 dye allows for the detection of low-abundance proteins.
-
Multiplexing Capability: The narrow emission spectrum of Cy5 allows for multiplexing with other fluorescent dyes.
-
Quantitative Analysis: The fluorescent signal is directly proportional to the amount of target protein, enabling accurate quantification.
-
Simplified Workflow: Eliminates the need for enzymatic substrates and associated incubation steps.
Application in ELISA
Similarly, this compound can be integrated into various ELISA formats (direct, indirect, sandwich) to develop highly sensitive fluorescent immunoassays. The principle remains the same: an azide-modified detection antibody is used to bind the target antigen, and subsequent incubation with this compound results in fluorescent labeling. The signal is then read using a microplate reader equipped for fluorescence detection.
Advantages:
-
Enhanced Signal-to-Noise Ratio: The far-red fluorescence minimizes background from the plasticware and biological components.
-
Broad Dynamic Range: Fluorescent detection typically offers a wider dynamic range compared to absorbance-based methods.
-
Stability: The resulting covalent bond is highly stable, and the fluorescent signal of Cy5 is robust.
Data Presentation
Table 1: Properties of Cy5 Fluorophore
| Property | Value |
| Excitation Maximum (Ex) | ~650 nm |
| Emission Maximum (Em) | ~670 nm |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield | ~0.2 |
Table 2: Recommended Concentration Ranges for Western Blotting and ELISA
| Reagent | Western Blotting | ELISA |
| Azide-Modified Primary Antibody | 0.1 - 1.0 µg/mL | 0.1 - 1.0 µg/mL |
| Azide-Modified Secondary Antibody | 0.1 - 0.5 µg/mL | 0.1 - 0.5 µg/mL |
| This compound | 1 - 10 µM | 1 - 5 µM |
Note: These are starting recommendations. Optimal concentrations for each component should be determined empirically for specific applications and experimental systems.
Experimental Protocols
Protocol 1: Western Blotting with this compound
Materials and Reagents:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Azide-modified primary or secondary antibody
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Fluorescent imaging system with appropriate filters for Cy5
Methodology:
-
SDS-PAGE and Protein Transfer: Separate protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane according to standard protocols.
-
Blocking: Block the membrane for 1 hour at room temperature with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the azide-modified primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. If using an azide-modified secondary antibody, incubate with the unlabeled primary antibody first.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation (if applicable): If an unlabeled primary antibody was used, incubate the membrane with an azide-modified secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
This compound Click Reaction: Dilute the this compound stock solution to the desired final concentration (e.g., 1-10 µM) in a suitable buffer like PBS or TBS. Incubate the membrane in this solution for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the membrane three times for 5-10 minutes each with wash buffer to remove excess this compound.
-
Imaging: Image the membrane using a fluorescent imager with excitation and emission filters appropriate for Cy5 (e.g., Ex: 630-650 nm, Em: 660-680 nm).
Protocol 2: Indirect ELISA with this compound
Materials and Reagents:
-
96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Antigen
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
Primary antibody
-
Azide-modified secondary antibody
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Fluorescent microplate reader
Methodology:
-
Antigen Coating: Dilute the antigen to an appropriate concentration in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of diluted azide-modified secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
This compound Click Reaction: Dilute this compound to the desired final concentration (e.g., 1-5 µM) in PBS. Add 100 µL to each well and incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the plate five times with wash buffer to minimize background signal.
-
Plate Reading: Read the fluorescence intensity in each well using a microplate reader with settings appropriate for Cy5 (Ex: ~650 nm, Em: ~670 nm).
Visualizations
Caption: SPAAC "click chemistry" reaction.
Caption: Workflow for Western blotting with this compound.
Caption: Workflow for indirect ELISA with this compound.
Application Notes and Protocols for In-Vivo Imaging with Cy5-PEG2-SCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular imaging and drug development, the ability to visualize specific biological targets in a living organism with high precision is paramount. Bioorthogonal chemistry has emerged as a powerful tool to achieve this, allowing for chemical reactions to occur within a living system without interfering with native biological processes.[1][2] One of the most prominent bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction between a strained cyclooctyne and an azide.[1][3]
This application note provides a detailed experimental workflow for in-vivo imaging using Cy5-PEG2-SCO , a near-infrared (NIR) fluorescent probe featuring a strained s-cyclooctyne (SCO) moiety. The Cy5 dye is well-suited for in-vivo imaging due to its emission in the NIR spectrum, which allows for deeper tissue penetration and reduced autofluorescence.[4] The polyethylene glycol (PEG) linker enhances the solubility and pharmacokinetic properties of the molecule.
The described protocol utilizes a pre-targeting strategy. In this approach, a targeting molecule, such as an antibody modified with an azide group, is first administered. After allowing time for the antibody to accumulate at the target site and clear from circulation, the this compound is injected. The SCO moiety of the probe then reacts specifically with the azide-modified antibody via SPAAC, enabling targeted imaging of the tissue or cells of interest. This method significantly improves the signal-to-background ratio compared to using directly labeled antibodies.
Principle of the Experimental Workflow
The in-vivo imaging workflow with this compound is based on a two-step pre-targeting strategy that leverages the bioorthogonal SPAAC reaction.
-
Targeting Step: An azide-modified targeting molecule, typically a monoclonal antibody (mAb) specific to a cell surface antigen (e.g., a tumor antigen), is administered to the animal model. This mAb-azide conjugate circulates and accumulates at the target site.
-
Clearance and Imaging Step: A specific time interval is allowed for the unbound mAb-azide to clear from the bloodstream, minimizing background signal. Subsequently, the this compound imaging probe is administered. The strained cyclooctyne (SCO) on the probe rapidly and specifically reacts with the azide groups on the accumulated mAb at the target site. This covalent reaction "clicks" the Cy5 dye onto the target, allowing for sensitive and specific visualization using an in-vivo imaging system.
This pre-targeting approach offers several advantages over conventional in-vivo imaging with directly labeled antibodies, including improved tumor-to-background ratios and the flexibility to use different imaging agents with the same targeting molecule.
Experimental Protocols
Materials and Reagents
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old, bearing subcutaneous tumors.
-
Targeting Agent: Azide-modified monoclonal antibody (mAb-N₃) specific to the tumor antigen of interest.
-
Imaging Probe: this compound.
-
Anesthetics: Isoflurane or a solution of ketamine/xylazine.
-
Injection Supplies: Sterile syringes and needles (e.g., 27-30 gauge).
-
Buffers and Solvents: Sterile, pyrogen-free phosphate-buffered saline (PBS), Dimethyl sulfoxide (DMSO).
-
In-Vivo Imaging System: An imaging system capable of detecting fluorescence in the near-infrared range (Cy5 excitation/emission: ~650/670 nm).
Protocol 1: In-Vivo Pre-targeted Imaging of Subcutaneous Tumors
This protocol describes a typical pre-targeted imaging experiment in tumor-bearing mice.
1. Preparation of Reagents: a. Reconstitute the azide-modified antibody (mAb-N₃) in sterile PBS to the desired concentration. b. Reconstitute the this compound in a small amount of DMSO and then dilute to the final injection volume with sterile PBS. The final concentration of DMSO should be below 5% to avoid toxicity.
2. Administration of Targeting Agent: a. Anesthetize the tumor-bearing mouse using isoflurane or an intraperitoneal injection of ketamine/xylazine. b. Administer the mAb-N₃ (typically 100 µg) via intravenous (tail vein) injection.
3. Clearance Period: a. Allow the mAb-N₃ to circulate and accumulate at the tumor site while the unbound antibody clears from the bloodstream. This clearance period is critical and typically ranges from 24 to 72 hours, depending on the pharmacokinetics of the specific antibody.
4. Administration of Imaging Probe: a. After the clearance period (e.g., 48 hours), anesthetize the mouse again. b. Administer the this compound (typically 2.5 nmol) via intravenous (tail vein) injection.
5. In-Vivo Fluorescence Imaging: a. Image the mouse at various time points post-injection of this compound (e.g., 1, 4, 24, and 48 hours) using an in-vivo imaging system. b. Use appropriate excitation and emission filters for Cy5 (e.g., excitation ~640 nm, emission ~680 nm). c. Acquire both white light and fluorescence images. d. Quantify the fluorescence intensity in the tumor and a contralateral non-tumor region to determine the tumor-to-background ratio.
6. Ex-Vivo Biodistribution (Optional): a. At the final imaging time point, euthanize the mouse. b. Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart). c. Image the dissected organs using the in-vivo imaging system to quantify the biodistribution of the fluorescent probe. d. The biodistribution is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
The following tables provide representative quantitative data from pre-targeted in-vivo imaging studies. Note that these values are illustrative and will vary depending on the specific antibody, tumor model, and imaging probe used.
Table 1: Representative Pharmacokinetic Parameters
| Parameter | Targeting Agent (mAb) | Imaging Probe (Small Molecule) | Reference |
| Distribution Half-life (t½α) | ~3.5 minutes | ~2.3 minutes | |
| Elimination Half-life (t½β) | ~95 minutes | ~58 minutes | |
| Primary Clearance Organ | Liver, Spleen | Kidneys |
Table 2: Illustrative Tumor-to-Background Ratios at Different Time Points
| Time Post-Injection of Imaging Probe | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |
| 1 hour | 2.5 ± 0.5 | 1.5 ± 0.3 | |
| 4 hours | 4.5 ± 0.8 | 3.0 ± 0.6 | |
| 24 hours | 7.0 ± 1.2 | 13.0 ± 2.5 |
Table 3: Example Biodistribution Data (24 hours post-injection of imaging probe)
| Organ | % Injected Dose per Gram (%ID/g) | Reference |
| Tumor | 15.2 ± 3.1 | |
| Blood | 1.2 ± 0.4 | |
| Liver | 5.5 ± 1.1 | |
| Kidneys | 3.1 ± 0.8 | |
| Spleen | 2.8 ± 0.6 | |
| Lungs | 1.9 ± 0.5 | |
| Muscle | 0.9 ± 0.2 |
Visualizations
Experimental Workflow Diagram
Caption: Pre-targeting workflow for in-vivo imaging.
Representative Signaling Pathway: EGFR Targeting
A common application of targeted in-vivo imaging is the visualization of tumors overexpressing specific growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR). An anti-EGFR antibody modified with an azide could be used as the targeting agent.
Caption: Simplified EGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cy5-PEG2-SCO in Single-Molecule Tracking Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Cy5-PEG2-SCO for single-molecule tracking (SMT) experiments. This document outlines the key features of the reagent, detailed protocols for labeling and imaging, and expected quantitative data from such studies.
Introduction to this compound
This compound is a fluorescent labeling reagent designed for single-molecule imaging applications. It combines the bright, far-red fluorophore Cy5 with a short polyethylene glycol (PEG) linker and an amine-reactive succinimidyl carbonate-ester (SCO) group. This combination offers several advantages for single-molecule tracking:
-
Cy5 Fluorophore: A widely used cyanine dye with high extinction coefficient and quantum yield in the far-red spectrum, minimizing autofluorescence from biological samples.[1][2][3][4][5] Its photophysical properties, including photoswitching capabilities, have been extensively characterized for single-molecule and super-resolution imaging.
-
PEG2 Linker: A short, hydrophilic polyethylene glycol spacer enhances the water solubility of the dye and reduces non-specific binding of the labeled molecule to surfaces and other proteins. This is crucial for obtaining high-quality, long-duration single-molecule trajectories. The flexibility of the PEG chain can also minimize potential interference of the fluorophore with the biological function of the labeled molecule.
-
SCO (Succinimidyl Carbonate-Ester) Group: An amine-reactive group that forms a stable covalent carbamate bond with primary amines (e.g., the N-terminus of proteins and the side chain of lysine residues). This allows for straightforward and efficient labeling of target biomolecules.
Key Applications
-
Single-Molecule Tracking (SMT) in Live Cells: Tracking the movement of individual proteins on the cell membrane or within the cytoplasm to study their diffusion dynamics, interactions, and localization.
-
In Vitro Single-Molecule Studies: Investigating the dynamics of molecular motors, protein-DNA interactions, and conformational changes of biomolecules in reconstituted systems.
-
Super-Resolution Microscopy: Techniques such as photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM) can benefit from the photoswitching properties of Cy5.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from single-molecule tracking experiments using Cy5-labeled biomolecules. It is important to note that these values can vary depending on the specific protein, cellular environment, and imaging conditions.
Table 1: Photophysical Properties of Cy5
| Parameter | Typical Value | Notes |
| Excitation Maximum (λex) | ~646 - 651 nm | |
| Emission Maximum (λem) | ~662 - 670 nm | |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.20 - 0.28 | |
| Photobleaching Lifetime | Highly variable (seconds to minutes) | Dependent on laser power, imaging buffer, and presence of oxygen scavengers. |
Table 2: Diffusion Coefficients of Cy5-Labeled Proteins in Live Cells
| Labeled Protein/Molecule | Cellular Context | Diffusion Coefficient (D) (μm²/s) | Reference |
| tRNA-Cy5 | E. coli cytoplasm | Fast: 7.6, Slow: 0.12 | |
| c-Fos-Cy5 | In solution | 0.076 - 0.081 | |
| Tubulin-Cy5 | In solution | 4.5 | |
| EGFR-BCNK-Tet-Cy5 | COS7 cell membrane | - | |
| Cy5-dUTP | 92% glycerol solution | ~3 |
Experimental Protocols
Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein with this compound. The optimal conditions may need to be adjusted for your specific protein of interest.
Diagram: Protein Labeling Workflow
References
Illuminating the Cell Surface: A Guide to Labeling Proteins with Cy5-PEG2-SCO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective labeling of cell surface proteins utilizing Cy5-PEG2-SCO. This technique leverages the power of bioorthogonal chemistry to attach a bright, photostable Cy5 fluorophore to cellular glycoproteins, enabling a wide range of applications in cell biology, drug discovery, and diagnostics.
Introduction to the Technology
The ability to specifically label and visualize cell surface proteins in their native environment is crucial for understanding cellular communication, signaling pathways, and the mechanisms of disease. The method described herein employs a two-step strategy:
-
Metabolic Glycoengineering: Cells are cultured with an unnatural azido sugar, which is metabolized and incorporated into the glycan structures of cell surface proteins. This introduces an azide (-N3) chemical handle onto the cell surface.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-labeled cells are then treated with this compound. The strained cyclooctyne (SCO) group reacts specifically and efficiently with the azide in a catalyst-free "click" reaction, covalently attaching the Cy5-PEG2 moiety to the cell surface glycoproteins.
This bioorthogonal approach is highly selective and occurs under physiological conditions, making it ideal for labeling living cells with minimal perturbation.[1][] The inclusion of a polyethylene glycol (PEG) linker reduces non-specific binding and enhances the solubility of the dye.
Principle of the Method
The core of this labeling strategy is the combination of metabolic glycoengineering and SPAAC.[3][4][5]
-
Metabolic Labeling: Peracetylated azido sugars, such as N-azidoacetylmannosamine (Ac4ManNAz), are cell-permeable and are processed by the cell's own enzymatic machinery. Once inside the cell, esterases remove the acetyl groups, and the azido sugar is incorporated into sialic acid residues on glycoproteins.
-
SPAAC Reaction: The azide group is chemically inert within the cellular environment. The SCO moiety of this compound possesses significant ring strain, which drives a rapid and specific cycloaddition reaction with the azide to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological processes.
Application Notes
Applications in Drug Development and Research
-
Target Identification and Validation: Visualize and quantify the expression of specific glycoproteins that may serve as drug targets.
-
High-Throughput Screening: Develop cell-based assays to screen for compounds that modulate the expression or trafficking of cell surface proteins.
-
Pharmacodynamics and Target Engagement: Monitor the binding of antibody-drug conjugates (ADCs) or other biologics to their cell surface targets.
-
Cell Imaging and Tracking: Fluorescently label cells for in vitro and in vivo imaging studies to track cell migration, differentiation, and cell-cell interactions.
-
Flow Cytometry: Quantify labeled cell populations and sort cells based on the expression levels of surface glycoproteins.
Experimental Design Considerations
-
Choice of Azido Sugar: The type of azido sugar used will determine which class of glycoproteins is labeled. For example, Ac4ManNAz is a precursor for sialic acids, while Ac4GalNAz is incorporated into O-glycans.
-
Concentration of Reagents: The concentrations of both the azido sugar and the this compound should be optimized to achieve sufficient labeling without inducing cytotoxicity.
-
Incubation Times: The duration of both the metabolic labeling and the SPAAC reaction will influence the labeling density. Longer incubation times generally lead to higher signal but may also increase background.
-
Controls: It is essential to include proper controls in every experiment:
-
Cells not treated with the azido sugar but incubated with this compound to assess non-specific dye binding.
-
Cells treated with the azido sugar but not with the dye to measure background autofluorescence.
-
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low or No Fluorescence Signal | Inefficient metabolic incorporation of the azido sugar. | Increase the concentration or incubation time of the azido sugar. Ensure the chosen azido sugar is appropriate for the cell type. |
| Low abundance of the target glycoproteins. | Consider an enrichment step for the target protein if analyzing lysates. Increase the starting number of cells. | |
| Incomplete SPAAC reaction. | Increase the concentration or incubation time of this compound. Ensure the reagent has been stored properly. | |
| High Background Fluorescence | Non-specific binding of this compound. | Decrease the concentration of the dye. Increase the number of wash steps after labeling. Include a blocking agent like BSA in the labeling buffer. |
| Cellular autofluorescence. | Use a microscope with appropriate filters to minimize autofluorescence. Use unlabeled cells to set the background threshold. | |
| Cell Death or Altered Morphology | Cytotoxicity of the azido sugar or this compound. | Perform a dose-response curve to determine the optimal, non-toxic concentration of each reagent. Reduce incubation times. |
Quantitative Data
The following tables present representative data for labeling efficiency and cell viability based on studies using similar cyclooctyne-fluorophore conjugates in SPAAC reactions on live cells. The exact values for this compound may vary depending on the cell type, experimental conditions, and specific glycoprotein targets.
Table 1: Representative Labeling Efficiency of SPAAC Reactions
| Cell Type | Azido Sugar | Cyclooctyne-Fluorophore | Concentration | Incubation Time | Outcome | Reference |
| Jurkat | Ac4GalNAz (25 µM, 48h) | Cy5-DBCO | 20-50 µM | 15 min | Optimal staining efficiency | |
| HEK293 | AHA (50 µM, 4h) | TAMRA-DIBO, 488-DBCO | 10 µM | 1h | Successful labeling of newly synthesized proteins | |
| HeLa | Ac4ManNAz (25 µM, 3 days) | DBCO-Alexa Fluor 488 | 10 µM | 1h | Clear visualization of cell surface glycans |
Note: AHA (L-azidohomoalanine) is a methionine analog used to label newly synthesized proteins.
Table 2: Representative Cell Viability after Bioorthogonal Labeling
| Assay | Cell Type | Treatment | Duration | Result | Reference |
| MTT Assay | Various | Metabolic Labeling with Azido Sugars | Up to 72h | Cell viability is typically maintained at optimal concentrations. | |
| Calcein AM Assay | Various | Live Cell Dyes | Variable | A common method to assess the viability of cells after labeling procedures. | |
| ATP Assay | Various | Drug Screening | Variable | Measures metabolic activity as an indicator of cell health. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Azido Sugars
This protocol describes the incorporation of an azide-containing sugar into cellular glycans.
Materials:
-
Adherent or suspension mammalian cells (e.g., HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) stock solution (e.g., 25 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of labeling. For suspension cells, adjust the density according to standard protocols.
-
Metabolic Labeling:
-
The following day, add Ac4ManNAz to the cell culture medium to a final concentration of 25 µM.
-
Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell type and experimental goal.
-
-
Cell Harvesting and Washing:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using a non-enzymatic cell dissociation buffer.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with ice-cold PBS to remove any unincorporated azido sugar.
-
Protocol 2: Labeling of Azide-Modified Cells with this compound
This protocol describes the SPAAC reaction on live cells.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Labeling Buffer (e.g., PBS with 1% BSA)
-
Flow Cytometry Staining Buffer or Imaging Medium (e.g., FluoroBrite DMEM)
Procedure:
-
Cell Resuspension: Resuspend the washed, azide-labeled cells in Labeling Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
SPAAC Reaction:
-
Add this compound to the cell suspension to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Pellet the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with Labeling Buffer to remove excess this compound.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for downstream analysis (e.g., Flow Cytometry Staining Buffer for flow cytometry or Imaging Medium for fluorescence microscopy).
-
Analyze the labeled cells using the appropriate instrumentation with settings for the Cy5 fluorophore (Excitation/Emission: ~650/670 nm).
-
Visualizations
Caption: Experimental workflow for labeling cell surface proteins.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.
Caption: Metabolic incorporation of Ac4ManNAz into glycoproteins.
References
Troubleshooting & Optimization
How to prevent aggregation of Cy5-PEG2-SCO labeled proteins
Of course. Here is a technical support center guide on how to prevent the aggregation of Cy5-PEG2-SCO labeled proteins.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of protein aggregation following conjugation with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for my this compound labeled protein?
Aggregation of proteins labeled with cyanine dyes like Cy5 is a frequent issue that primarily stems from the physicochemical properties of the dye itself, combined with experimental conditions.[1]
-
Hydrophobicity of the Cy5 Dye : The large, planar, aromatic structure of the Cy5 dye is inherently hydrophobic.[1][2] When covalently attached to a protein's surface, it increases the overall surface hydrophobicity, which can lead to intermolecular protein-protein interactions and subsequent aggregation.[2]
-
Dye-Dye Interactions (π-π Stacking) : The planar nature of Cy5 molecules promotes self-association through π-π stacking.[1] When multiple dyes are attached to a protein, they can interact with dyes on other protein molecules, effectively cross-linking them into aggregates. This can also lead to the formation of non-fluorescent "H-aggregates," which are characterized by a blue-shifted absorption peak.
-
High Degree of Labeling (DOL) : Over-labeling a protein significantly increases the number of hydrophobic Cy5 molecules on its surface, amplifying the risk of both hydrophobic interactions and π-π stacking. It is a critical parameter to control during the conjugation reaction.
-
Suboptimal Buffer Conditions : Proteins are least soluble at their isoelectric point (pI), where their net charge is zero. Performing labeling or storage in a buffer with a pH close to the protein's pI can promote aggregation. Incorrect ionic strength can also fail to screen electrostatic interactions that might otherwise keep proteins soluble.
-
High Protein Concentration : The probability of intermolecular interactions and aggregation increases significantly at high protein concentrations. This is a common issue during labeling reactions and subsequent concentration steps.
Q2: How can I detect and quantify aggregation in my sample?
Several methods can be used to detect and characterize protein aggregation, ranging from simple visual checks to more sophisticated biophysical techniques.
-
Visual Inspection : The most straightforward sign of severe aggregation is the appearance of cloudiness, turbidity, or visible precipitates in the protein solution.
-
UV-Vis Spectroscopy : The formation of Cy5 H-aggregates can be detected by a characteristic blue shift in the absorbance spectrum. A new peak may appear around 590-600 nm, with a corresponding decrease in the main monomeric Cy5 peak at ~650 nm.
-
Dynamic Light Scattering (DLS) : DLS is a highly effective technique for detecting the presence of soluble aggregates. It measures the size distribution of particles in a solution, allowing for the direct detection and quantification of larger, aggregated species compared to the monomeric protein.
-
Size Exclusion Chromatography (SEC) : When analyzing a labeled protein with SEC, the presence of aggregates is often indicated by a peak in or near the void volume of the column, representing high-molecular-weight species.
Troubleshooting Guides
Q3: My protein aggregates during or immediately after the labeling reaction. How can I fix this?
Aggregation during the labeling step points to issues with the reaction conditions themselves. The following workflow and diagram illustrate a systematic approach to troubleshooting this problem.
References
Optimizing Cy5-PEG2-SCO Reactions for Peptide Labeling: A Technical Support Guide
Welcome to the technical support center for optimizing your Cy5-PEG2-SCO peptide conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful peptide labeling. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges and enhance the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction behind this compound and a peptide?
A1: The this compound reagent utilizes N-hydroxysuccinimide (NHS) ester chemistry. The succinimidyl ester (SCO) group is highly reactive towards primary amines (-NH2), which are found at the N-terminus of peptides and on the side chain of lysine (Lys, K) residues. The reaction forms a stable, covalent amide bond between the Cy5-PEG2 molecule and the peptide.[1][2] This reaction is most efficient in a slightly alkaline environment.
Q2: What is the optimal pH for the conjugation reaction?
A2: The optimal pH range for the reaction between an NHS ester and a primary amine on a peptide is typically between 7.2 and 8.5.[2][3] Within this range, the primary amines are sufficiently deprotonated and thus nucleophilic enough to attack the ester. It is important to maintain this pH to ensure efficient labeling.
Q3: What types of buffers are recommended for this reaction?
A3: Amine-free buffers are essential to prevent competition with the peptide for the this compound reagent. Recommended buffers include phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, or borate buffer, all adjusted to the optimal pH range of 7.2-8.5.[2]
Q4: What common issues can lead to low conjugation efficiency?
A4: The most common issue is the hydrolysis of the NHS ester. In the presence of water, the succinimidyl ester can hydrolyze, rendering it unreactive with the peptide's primary amines. This hydrolysis reaction is more rapid at higher pH values. Other factors include using incompatible buffers containing primary amines (e.g., Tris or glycine), improper storage of the this compound reagent, or a suboptimal molar ratio of dye to peptide.
Q5: How should the this compound reagent be stored?
A5: To maintain its reactivity, the this compound reagent should be stored desiccated at -20°C or colder and protected from light. For use, it is recommended to prepare fresh solutions in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before the reaction.
Q6: What is the role of the PEG2 linker in this reagent?
A6: The polyethylene glycol (PEG) linker, in this case with two repeating units (PEG2), serves multiple purposes. It can enhance the solubility and stability of the resulting Cy5-labeled peptide in aqueous solutions. Additionally, the PEG linker can provide spatial separation between the dye and the peptide, which can help to minimize potential steric hindrance and preserve the peptide's biological activity.
Experimental Workflow and Protocols
A typical experimental workflow for labeling a peptide with this compound involves preparation of reagents, the conjugation reaction, and purification of the final product.
References
Avoiding non-specific binding of Cy5-PEG2-SCO conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Cy5-PEG2-SCO conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with this compound conjugates?
Q2: What are the primary causes of non-specific binding with this compound conjugates?
The non-specific binding of these conjugates can be attributed to the individual properties of its components:
-
Cy5 (Cyanine 5): This fluorescent dye is known to be hydrophobic and can possess a net charge, leading to non-specific interactions with proteins and cell membranes.[2] In some cases, Cy5 has been shown to bind to Fc receptors on cells like monocytes and macrophages, independent of the antibody it's conjugated to.
-
PEG2 (Polyethylene Glycol): While PEG is included to reduce non-specific binding by creating a hydrophilic shield and providing steric hindrance, a short PEG linker like PEG2 may not be sufficient to completely prevent interactions, especially if the target molecule is in a complex biological environment.
-
SCO (Sulfur-containing Cyclooctyne): The strained alkyne in the SCO moiety is designed for click chemistry. However, cyclooctynes can undergo off-target reactions, particularly with thiol groups found in cysteine residues of proteins.[3][4] This can lead to unintended labeling of non-target proteins.
Q3: How can I reduce non-specific binding in my experiments?
Several strategies can be employed to minimize non-specific binding:
-
Optimization of Conjugate Concentration: Using an excessively high concentration of the this compound conjugate is a common cause of high background. It is crucial to perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal non-specific binding.
-
Effective Blocking: Using an appropriate blocking buffer is essential to saturate non-specific binding sites on your sample (e.g., cells or tissue).
-
Thorough Washing: Increasing the number and duration of washing steps after incubation with the conjugate can help remove unbound and weakly bound molecules.
-
Inclusion of Proper Controls: Running appropriate controls is critical to identify the source of background fluorescence. This includes an unstained sample to check for autofluorescence and a sample without the primary antibody (in immunofluorescence) to check for non-specific binding of the secondary antibody.
Troubleshooting Guides
High Background Fluorescence in Immunofluorescence
High background fluorescence can obscure your target signal. Use the following guide to troubleshoot and resolve this issue.
dot digraph "Troubleshooting_High_Background_IF" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="High Background Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_autofluorescence [label="Run Unstained Control:\nIs autofluorescence high?", fillcolor="#FBBC05"]; autofluorescence_yes [label="Yes", shape=diamond, style=filled, fillcolor="#FFFFFF"]; autofluorescence_no [label="No", shape=diamond, style=filled, fillcolor="#FFFFFF"];
reduce_autofluorescence [label="Strategies to Reduce Autofluorescence:\n- Use spectral unmixing\n- Use a quencher (e.g., Sudan Black B)\n- Choose a fluorophore in a different spectral range", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_secondary [label="Run Secondary Antibody Only Control:\nIs there non-specific staining?", fillcolor="#FBBC05"]; secondary_yes [label="Yes", shape=diamond, style=filled, fillcolor="#FFFFFF"]; secondary_no [label="No", shape=diamond, style=filled, fillcolor="#FFFFFF"];
troubleshoot_secondary [label="Troubleshoot Secondary Antibody:\n- Use a pre-adsorbed secondary antibody\n- Titrate secondary antibody concentration\n- Change to a different secondary antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_primary [label="Review Primary Antibody/Conjugate Staining:\nAre you observing diffuse background?", fillcolor="#FBBC05"]; primary_yes [label="Yes", shape=diamond, style=filled, fillcolor="#FFFFFF"];
optimize_staining [label="Optimize Staining Protocol:\n- Titrate primary antibody/conjugate concentration\n- Optimize blocking buffer (see table)\n- Increase wash steps (number and duration)\n- Add detergent (e.g., Tween-20) to wash buffer", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_autofluorescence; check_autofluorescence -> autofluorescence_yes [label="High"]; autofluorescence_yes -> reduce_autofluorescence; check_autofluorescence -> autofluorescence_no [label="Low/None"]; autofluorescence_no -> check_secondary; check_secondary -> secondary_yes [label="High"]; secondary_yes -> troubleshoot_secondary; check_secondary -> secondary_no [label="Low/None"]; secondary_no -> check_primary; check_primary -> primary_yes; primary_yes -> optimize_staining; } Caption: Troubleshooting workflow for high background in immunofluorescence.
Optimizing Signal-to-Noise Ratio
The goal of any fluorescence experiment is to maximize the specific signal while minimizing noise (background).
dot digraph "Optimize_Signal_to_Noise" { graph [splines=ortho, nodesep=0.5, width=7.5, bgcolor="#F1F3F4"]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Key strategies for improving the signal-to-noise ratio.
Data Presentation: Comparison of Common Blocking Buffers
| Blocking Agent | Composition | Recommended Applications | Pros | Cons |
| Bovine Serum Albumin (BSA) | Purified albumin from bovine serum | General immunofluorescence, Western blotting, ELISA | Single purified protein, less lot-to-lot variability than serum. | Can contain endogenous immunoglobulins that may cross-react with secondary antibodies. May not be sufficient for blocking highly "sticky" probes. |
| Normal Serum | Serum from the same species as the secondary antibody | Immunofluorescence, Immunohistochemistry | Contains a mixture of proteins that can effectively block a wide range of non-specific sites. | High lot-to-lot variability. Should not be from the same species as the primary antibody. |
| Non-fat Dry Milk | A complex mixture of proteins, primarily casein | Western blotting | Inexpensive and effective for many applications. | Not recommended for use with biotin-avidin detection systems. May contain phosphoproteins that can interfere with the detection of phosphorylated targets. |
| Casein | Purified milk protein | ELISA, Western blotting | Generally provides lower background than BSA. | Can contain bacterial debris and biotin, which may interfere with certain assays. |
| Fish Gelatin | Gelatin derived from cold-water fish | General immunofluorescence, Western blotting | Less likely to cross-react with mammalian antibodies compared to BSA or milk-based blockers. | May not be as effective as protein-based blockers for all applications. |
| Commercial Blocking Buffers | Often proprietary formulations, can be protein-free or contain non-mammalian proteins | All applications, especially for fluorescent detection | Optimized for high signal-to-noise. Protein-free options eliminate cross-reactivity with antibodies. | Can be more expensive than "home-brew" options. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining with a this compound Conjugate
This protocol provides a general workflow for staining cells with a directly conjugated this compound probe.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Tween-20)
-
This compound conjugate diluted in Blocking Buffer
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
Wash cells grown on coverslips three times with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Staining:
-
Dilute the this compound conjugate to its predetermined optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted conjugate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 10 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with appropriate filters for DAPI and Cy5.
-
Protocol 2: Flow Cytometry Staining with a this compound Conjugate
This protocol is for staining a single-cell suspension for flow cytometry analysis.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc Block (optional, but recommended for immune cells)
-
This compound conjugate diluted in Flow Cytometry Staining Buffer
-
Viability Dye (optional)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
To prevent non-specific binding to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the this compound conjugate.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
(Optional) Add a viability dye just before analysis to exclude dead cells.
-
Analyze the samples on a flow cytometer equipped with a laser suitable for exciting Cy5 (e.g., 633 nm or 640 nm).
-
References
Technical Support Center: Cy5-PEG2-SCO Labeling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of Tris buffer on Cy5-PEG2-SCO labeling reactions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the impact of using Tris buffer in a this compound labeling reaction?
A1: The use of Tris buffer in N-hydroxysuccinimide (NHS) ester-based labeling reactions, such as with this compound, is a topic with some debate in the scientific literature.
-
Predominant View: The majority of technical literature advises against using buffers containing primary amines, like Tris (tris(hydroxymethyl)aminomethane).[1][2][3][4] The primary amine in the Tris molecule can compete with the primary amine on your target molecule (e.g., a protein or peptide) for reaction with the NHS ester of the Cy5 reagent. This competition can significantly reduce the labeling efficiency of your target molecule.[2] In fact, Tris is often recommended as a quenching agent to stop the labeling reaction.
-
Contrasting Findings: However, some studies have reported successful labeling reactions in the presence of Tris buffer. One study from 2021 suggested that Tris does not interfere with NHS ester-based biotinylation. It has also been proposed that the primary amine in Tris is sterically hindered, which may reduce its reactivity with the NHS ester. Another study reported using a Tris-HCl buffer at pH 8.7 for successful Cy5 labeling.
Recommendation: To ensure the highest labeling efficiency and avoid potential complications, it is strongly recommended to use an amine-free buffer system. If you are experiencing low labeling yields, switching from a Tris-based buffer should be a primary troubleshooting step.
Q2: What are the recommended alternative buffers for this compound labeling?
A2: Several amine-free buffers are suitable for NHS ester labeling reactions. The optimal choice will maintain the desired pH and be compatible with your target molecule. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffer
-
HEPES buffer
-
Borate buffer
A commonly recommended buffer is 0.1 M sodium bicarbonate at a pH of 8.3-8.5.
Q3: What is the optimal pH for a this compound labeling reaction?
A3: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5. Many protocols specify an optimal pH of 8.3-8.5. At a pH below 7, the primary amines on the target molecule are protonated and thus less reactive. At a pH above 8.5, the rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction and can reduce the overall yield.
Q4: Can I use Tris buffer to quench the labeling reaction?
A4: Yes, adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl at pH 8.0, is an effective way to quench the reaction. The excess primary amines in the Tris buffer will react with any remaining unreacted this compound, preventing further labeling of your target molecule.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Presence of primary amines in the buffer (e.g., Tris). | Perform a buffer exchange into an amine-free buffer such as PBS, sodium bicarbonate, or HEPES prior to the labeling reaction. |
| Suboptimal pH of the reaction buffer. | Ensure the pH of the reaction buffer is between 7.2 and 8.5, with an optimum of 8.3-8.5. | |
| Hydrolysis of the this compound reagent. | Prepare the this compound stock solution fresh in an anhydrous solvent like DMSO or DMF immediately before use. Avoid prolonged storage of the reagent in aqueous solutions. | |
| Low concentration of the target molecule. | For protein labeling, a concentration of 2-10 mg/mL is often recommended. If your sample is dilute, consider concentrating it before labeling. | |
| High Background Signal / Non-specific Labeling | Excess unreacted dye after the labeling reaction. | Ensure thorough purification of the labeled conjugate to remove all unbound dye. Gel filtration or dialysis are common methods. |
| Overlabeling of the target molecule. | Reduce the molar excess of the this compound reagent in the reaction. You can also decrease the reaction time or temperature. | |
| Inconsistent Labeling Results | Variability in buffer preparation. | Prepare fresh buffer for each labeling reaction and verify the pH immediately before use. |
| Repeated freeze-thaw cycles of the dye stock solution. | Aliquot the this compound stock solution into single-use volumes to avoid repeated freezing and thawing. |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. The optimal conditions may vary depending on the specific protein and should be optimized accordingly.
1. Buffer Preparation:
-
Prepare an amine-free reaction buffer, such as 0.1 M sodium bicarbonate, and adjust the pH to 8.3.
2. Protein Solution Preparation:
-
Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
3. This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF.
4. Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
5. Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes.
6. Purification of the Labeled Protein:
-
Remove unreacted dye and byproducts by gel filtration, dialysis, or chromatography.
7. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
Visualizations
Caption: Experimental workflow for this compound labeling of a protein.
Caption: Reaction diagram for this compound labeling and competing reactions.
References
How to improve the photostability of Cy5 dyes in imaging
Welcome to the technical support center for improving the photostability of Cy5 dyes in imaging applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during fluorescence imaging experiments with Cy5.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you might encounter with Cy5 photostability and provides actionable solutions.
Problem 1: Rapid loss of fluorescence signal (Photobleaching)
Possible Causes:
-
High excitation laser power.
-
Prolonged exposure to excitation light.
-
Presence of reactive oxygen species (ROS).[1]
-
Suboptimal imaging buffer conditions.
Solutions:
-
Reduce Excitation Intensity: Use the lowest possible laser power that provides an adequate signal-to-noise ratio.[1][2] Neutral density (ND) filters can be employed to attenuate the excitation light.[1]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation source.[2] Use a shutter to block the light path when not actively acquiring images. For time-lapse experiments, consider increasing the interval between acquisitions.
-
Utilize Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer. These reagents work by scavenging oxygen or quenching triplet states.
-
Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) for your imaging buffer, as acidic environments can decrease the photostability of cyanine dyes. Ensure the buffer is free of components that can quench fluorescence, such as primary amines (e.g., Tris) if using NHS ester chemistry for labeling.
Problem 2: Low Signal-to-Noise Ratio (SNR)
Possible Causes:
-
Weak fluorescence signal.
-
High background fluorescence.
-
Suboptimal microscope settings.
Solutions:
-
Optimize Labeling Density: Perform a titration experiment to determine the optimal dye-to-biomolecule labeling ratio. Over-labeling can lead to self-quenching and reduced fluorescence.
-
Reduce Background: Use high-quality, clean coverslips and slides. Ensure the complete removal of unbound dye after labeling through methods like size-exclusion chromatography or dialysis. Check for sample autofluorescence by imaging an unlabeled control.
-
Adjust Microscope Settings: Use an objective with a high numerical aperture (NA) to collect more light. Optimize detector settings (gain and offset) to amplify the signal without excessively increasing noise. Ensure correct laser lines (e.g., 633 nm or 640 nm) and emission filters (typically a long-pass filter around 660 nm) are used for Cy5.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant problem for Cy5?
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce. For Cy5, this process is primarily driven by reactions with reactive oxygen species (ROS) generated upon excitation with light. This leads to a progressive decrease in the fluorescence signal during an experiment, which can compromise the quality and quantitative accuracy of the data, especially in studies requiring long or repeated exposures.
Q2: What are antifade reagents and how do they work to protect Cy5?
Antifade reagents are chemical cocktails added to the mounting medium or imaging buffer to reduce photobleaching. They typically work through two main mechanisms:
-
Oxygen Scavenging Systems: These systems, such as glucose oxidase and catalase (GODCAT), remove molecular oxygen from the environment, thereby preventing the formation of damaging reactive oxygen species.
-
Triplet State Quenchers (TSQs): Molecules like Trolox, n-propyl gallate (NPG), cyclooctatetraene (COT), and 4-nitrobenzyl alcohol (NBA) can deactivate the long-lived, reactive triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.
Q3: Are there alternatives to Cy5 that are more photostable?
Yes, several alternative fluorescent dyes in the same spectral region offer improved photostability. Alexa Fluor 647 and iFluor® 647 are popular choices known for their enhanced brightness and greater resistance to photobleaching compared to Cy5.
Q4: Can I improve Cy5 photostability without using solution additives?
Yes, a "self-healing" approach involves covalently linking a photostabilizing molecule directly to the Cy5 dye. Studies have shown that conjugating molecules like cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to Cy5 can dramatically enhance its photostability. This strategy is particularly advantageous for in vivo imaging where the addition of external antifade agents may not be feasible.
Quantitative Data on Photostability Enhancement
The following tables summarize quantitative data on the improvement of Cy5 photostability using different methods.
Table 1: Comparison of Photostabilizers for Cy5
| Photostabilizer/Method | Fold Increase in Photostability (approx.) | Key Observations | Reference(s) |
| Ergothioneine (150 mM) | Orders of magnitude better than β-ME | Outperforms β-mercaptoethanol for Cy5 stabilization. | |
| Covalently Linked COT | Up to 70-fold | Significantly reduces the lifetime of the Cy5 triplet state. | |
| Covalently Linked NBA | 2- to 7-fold (in oxygenated environment) | Operates through a different mechanism than direct triplet state quenching. | |
| Covalently Linked Trolox | 2- to 7-fold (in oxygenated environment) | Mechanism does not appear to directly target the Cy5 triplet state. | |
| Silver Island Films | Up to 20-fold | Metal-enhanced fluorescence can increase quantum yield and photostability. |
Table 2: Photophysical Properties of Cy5 and a More Photostable Alternative
| Fluorophore | Relative Photostability | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Reference(s) |
| Cy5 | Moderate | ~0.20 - 0.28 | ~250,000 | |
| Alexa Fluor 647 | High | ~0.33 | ~270,000 |
Experimental Protocols
Protocol 1: Assessing the Photobleaching Rate of Cy5
This protocol describes a method to quantify the rate of Cy5 photobleaching in a microscopy experiment.
1. Sample Preparation:
- Prepare a sample with Cy5-labeled molecules immobilized on a glass coverslip.
2. Microscope Setup:
- Use a fluorescence microscope equipped with a laser for Cy5 excitation (e.g., 633 nm or 647 nm).
- Set the laser power to a constant and relevant level for your experiments.
- Select an appropriate emission filter for Cy5 fluorescence.
3. Image Acquisition:
- Acquire a time-lapse series of images of the same field of view.
- Use a constant exposure time and frame rate throughout the acquisition.
4. Data Analysis:
- Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.
- Normalize the fluorescence intensity of each frame to the intensity of the first frame.
- Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve represents the photobleaching rate.
Visual Diagrams
Caption: A flowchart outlining the systematic approach to troubleshooting common issues with Cy5 photostability.
Caption: A simplified diagram illustrating the photobleaching pathway of Cy5 and the protective mechanism of triplet state quenchers.
References
Technical Support Center: Post-Labeling Purification of Cy5-PEG2-SCO Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unconjugated Cy5-PEG2-SCO from labeled biomolecules. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound after labeling my protein/antibody?
A1: The removal of unconjugated "free" dye is critical for the accuracy and reliability of downstream applications. The presence of free dye can lead to high background signals, inaccurate quantification of the degree of labeling, and non-specific signals in imaging and binding assays.
Q2: What are the most common methods for removing unconjugated dyes like this compound?
A2: The most common techniques leverage the size difference between the labeled protein and the small, unconjugated dye. These methods include size-exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF).
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including the size and stability of your protein, the required purity, the sample volume, and the available equipment. The table below provides a comparison to help you decide.
Q4: What is the approximate molecular weight of this compound?
A4: The molecular weight of the Cy5 NHS ester is approximately 855.07 daltons.[1] The addition of a PEG2-SCO linker will increase this slightly. For practical purposes, a molecular weight of around 1 kDa can be assumed for the unconjugated dye when selecting purification parameters.
Comparison of Purification Methods
The following table summarizes the key quantitative parameters for the most common methods used to remove unconjugated this compound.
| Feature | Size-Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) / Diafiltration |
| Principle | Separation based on molecular size as molecules pass through a porous resin.[2][3] | Separation of molecules based on differential diffusion rates across a semi-permeable membrane. | Size-based separation where the sample flows tangentially across a membrane surface.[4] |
| Typical Dye Removal Efficiency | >95% | >99% (with sufficient buffer exchanges) | >98% |
| Typical Protein Recovery | >95% | >90% | >95% |
| Processing Time | Fast (minutes to a few hours) | Slow (hours to overnight)[3] | Fast (can be faster than dialysis for larger volumes) |
| Sample Dilution | Can cause some dilution | Can result in significant dilution | Minimal dilution; can be used for concentration |
| Scalability | Good for both small and large scales | Best for small to medium volumes | Excellent for a wide range of volumes, from milliliters to liters |
| Key Advantage | High resolution and speed | Simple setup, gentle on proteins | Fast, efficient, and combines concentration with purification |
Experimental Workflows and Protocols
Below are diagrams and detailed protocols for the recommended purification methods.
Experimental Workflow: Size-Exclusion Chromatography (SEC)
Caption: Workflow for removing unconjugated dye using size-exclusion chromatography.
Detailed Protocol: Size-Exclusion Chromatography (SEC)
This protocol is for a gravity-flow or FPLC-based SEC column.
-
Column Selection: Choose a size-exclusion resin with a fractionation range appropriate for your protein. For example, a resin like Sephadex G-25 is suitable for separating proteins with a molecular weight greater than 5 kDa from small molecules like unconjugated Cy5 dye.
-
Column Equilibration:
-
Equilibrate the column with at least two column volumes of your desired elution buffer (e.g., phosphate-buffered saline, PBS).
-
Ensure the buffer is degassed to prevent air bubbles from entering the column.
-
-
Sample Preparation:
-
Centrifuge your labeled protein mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to remove any aggregates or particulates.
-
-
Sample Loading:
-
Allow the buffer in the column to drain to the top of the resin bed.
-
Carefully load your sample onto the center of the resin bed. For optimal separation, the sample volume should be between 0.5% and 4% of the total column volume.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample with the equilibration buffer.
-
Start collecting fractions immediately after the sample has entered the resin bed. The labeled protein, being larger, will elute first, followed by the smaller, unconjugated dye.
-
-
Analysis of Fractions:
-
Monitor the elution profile by measuring the absorbance of the fractions at two wavelengths: 280 nm (for protein) and 650 nm (for Cy5 dye).
-
The first peak should correspond to your labeled protein (absorbance at both 280 nm and 650 nm), while the second, slower-eluting peak will be the free dye (absorbance primarily at 650 nm).
-
-
Pooling and Storage:
-
Pool the fractions containing the purified, labeled protein.
-
Store the purified conjugate at the appropriate temperature, protected from light.
-
Troubleshooting Guide: Purification Issues
This guide addresses common problems encountered during the removal of unconjugated this compound.
Caption: A decision tree for troubleshooting common purification problems.
Detailed Troubleshooting Scenarios:
-
Issue: High Background Fluorescence in Final Application
-
Possible Cause: Incomplete removal of free this compound.
-
Solution:
-
Repeat the purification step. For instance, if using a spin column, pass the eluate through a second column.
-
If using dialysis, increase the dialysis time and the frequency of buffer changes.
-
Consider switching to a higher-resolution method like FPLC-based SEC.
-
-
-
Issue: Low Protein Yield After Purification
-
Possible Causes:
-
Protein adsorption to the column resin or dialysis membrane.
-
Protein precipitation on the column.
-
For SEC, using a resin with an inappropriate fractionation range.
-
-
Solutions:
-
For protein adsorption, try modifying the buffer by adjusting the salt concentration (a low salt concentration of at least 25 mM NaCl is often recommended for SEC).
-
To prevent precipitation, ensure your sample is fully solubilized and centrifuged before loading. If the protein is prone to aggregation, consider adding stabilizing agents like glycerol to your buffer.
-
Ensure the exclusion limit of your SEC resin is appropriate for your protein's molecular weight.
-
-
-
Issue: Clogged Size-Exclusion Chromatography Column
-
Possible Causes:
-
Particulate matter in the sample.
-
Protein precipitation on the column.
-
Microbial growth in the column.
-
-
Solutions:
-
Always centrifuge and/or filter your sample before loading it onto the column.
-
If protein has precipitated, try cleaning the column according to the manufacturer's instructions. This may involve washing with a solution that can solubilize the precipitated protein.
-
To prevent microbial growth, store the column in a solution containing an antimicrobial agent, such as 20% ethanol, when not in use.
-
-
-
Issue: Protein Aggregation During Purification
-
Possible Causes:
-
Suboptimal buffer conditions (pH, ionic strength).
-
High protein concentration.
-
Instability of the protein.
-
-
Solutions:
-
Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI). Adjust the ionic strength by testing different salt concentrations.
-
If possible, perform the purification with a more dilute protein solution.
-
Add stabilizing excipients to your buffer, such as glycerol (5-20%), arginine, or non-denaturing detergents. Keep the protein at a low temperature (e.g., 4°C) throughout the purification process.
-
-
References
Common mistakes to avoid in Cy5-PEG2-SCO experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Cy5-PEG2-SCO in their experiments.
Understanding the Reactivity of this compound
A common point of confusion is the reactivity of the "SCO" moiety. This compound is designed for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) , a type of "click chemistry." The sulfocyclooctyne (SCO) group reacts specifically and efficiently with azide functional groups under physiological conditions without the need for a copper catalyst.
Crucially, this compound does not react with primary amines (e.g., lysine residues on proteins). For labeling amine-containing molecules, the appropriate reagent is Cy5-PEG2-NHS ester . This guide is divided into two sections to address both the correct use of this compound and to troubleshoot the common mistake of using it for amine labeling.
Section 1: Troubleshooting Guide for this compound and SPAAC Reactions
This section is for users who are correctly using this compound to label azide-modified molecules.
Frequently Asked Questions (FAQs) for SPAAC Reactions
Q1: What is the optimal buffer and pH for a SPAAC reaction?
A1: SPAAC reactions are robust and can be performed in a variety of aqueous buffers such as PBS, HEPES, and MES, typically at a pH range of 7-9.[1] While the reaction is generally not sensitive to pH within this range, some studies have shown that HEPES buffer at pH 7 can lead to higher reaction rates compared to PBS.[2][3]
Q2: What temperature should I use for my SPAAC reaction?
A2: SPAAC reactions can be performed at a range of temperatures, commonly from room temperature (25°C) to 37°C.[4][5] Higher temperatures can increase the reaction rate, but it is important to consider the thermal stability of your biomolecule.
Q3: What molar ratio of this compound to my azide-containing molecule should I use?
A3: A slight excess of the this compound reagent is often recommended to ensure complete labeling of the azide-modified molecule. A starting point is a 2 to 10-fold molar excess of the SCO reagent. The optimal ratio should be determined empirically for your specific application.
Q4: How can I monitor the progress of my SPAAC reaction?
A4: The progress of a SPAAC reaction can be monitored by tracking the disappearance of the cyclooctyne reactant. Some cyclooctyne derivatives, like DBCO, have a characteristic UV absorbance around 309 nm that can be monitored spectrophotometrically. Alternatively, techniques like HPLC or mass spectrometry can be used to analyze the reaction mixture over time.
Troubleshooting Common Problems in SPAAC Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or No Labeling | Incorrect Reagent Chemistry: Attempting to label an amine-containing molecule instead of an azide-containing one. | Verify that your target molecule has an azide functional group. For amine labeling, use Cy5-PEG2-NHS ester. |
| Degraded Reagents: The SCO reagent may have degraded due to improper storage (exposure to moisture or light). | Store this compound at -20°C, protected from light and moisture. Use freshly prepared solutions. | |
| Low Reactant Concentration: The reaction rate is dependent on the concentration of both reactants. | Increase the concentration of your biomolecule and/or the this compound reagent. | |
| Steric Hindrance: The azide group on your biomolecule may be in a sterically hindered location, preventing the bulky SCO group from accessing it. | The PEG2 spacer on this compound is designed to reduce steric hindrance. If issues persist, consider designing a longer linker for your azide modification. | |
| Non-Specific Binding | Hydrophobic Interactions: The Cy5 dye is hydrophobic and may cause non-specific binding to other molecules or surfaces. | The PEG linker helps to increase hydrophilicity. Ensure adequate washing steps post-conjugation. Adding a small amount of a non-ionic surfactant (e.g., 0.05% Tween-20) to wash buffers can also help. |
| Side Reactions with Cysteine: Some cyclooctyne reagents have been reported to react with free cysteine residues. | If your protein has reactive cysteines and you suspect off-target labeling, consider capping the cysteines with a reagent like N-ethylmaleimide prior to the SPAAC reaction. | |
| Multiple Products Observed | Impure Starting Materials: The this compound or your azide-modified molecule may not be pure. | Purify the starting materials before the reaction. Characterize their purity by HPLC or mass spectrometry. |
Experimental Protocol for SPAAC Conjugation
This protocol provides a general workflow for conjugating this compound to an azide-modified protein.
-
Prepare the Protein Solution:
-
Ensure the azide-modified protein is in an appropriate buffer (e.g., PBS or HEPES, pH 7.4) at a concentration of 1-10 mg/mL.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours or at 37°C for 1 hour. Protect the reaction from light.
-
-
Purification:
-
Remove the excess, unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Visualization of SPAAC Workflow and Troubleshooting
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Adjusting pH for optimal Cy5-PEG2-SCO amine reactivity
Welcome to the Technical Support Center. This guide provides detailed information on optimizing bioconjugation reactions involving amine-reactive Cy5 dyes.
A Note on Chemistry: The topic mentions "Cy5-PEG2-SCO amine reactivity." Typically, SCO (Sulfonyl Cyclooctyne) moieties are used in copper-free click chemistry to react with azides, not primary amines. Amine reactivity is characteristic of other functional groups, most commonly the N-hydroxysuccinimidyl (NHS) ester. This guide will therefore focus on the pH and reaction conditions for Cy5-PEG2-NHS Ester amine conjugations, as this is the standard chemistry for labeling primary amines on proteins and other biomolecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for reacting a Cy5-NHS ester with a primary amine?
The reaction between an NHS ester and a primary amine (like the side chain of a lysine residue) is highly pH-dependent.[1] The optimal pH range is a compromise between ensuring the amine is deprotonated and reactive, while minimizing the hydrolysis of the NHS ester.[2] For most applications, a pH of 8.3-8.5 is considered optimal.[3][4][5] A broader, effective range is generally cited as pH 7.2 to 8.5.
-
Below pH 7.2: The reaction rate slows considerably because the majority of primary amines are protonated (-NH3+) and are not effective nucleophiles.
-
Above pH 8.5: The rate of NHS ester hydrolysis increases significantly. This competing reaction with water inactivates the dye, reducing the overall labeling efficiency. The half-life of an NHS ester can decrease to just 10 minutes at pH 8.6 (4°C).
Q2: My labeling efficiency is low. Could the wrong pH be the cause?
Yes, an incorrect pH is one of the most common reasons for low labeling efficiency. If the pH is too low, the reaction will not proceed efficiently. If the pH is too high, the Cy5-NHS ester reagent will hydrolyze before it can react with your protein. Always verify your buffer pH with a calibrated meter immediately before starting the conjugation.
Q3: Which buffers should I use for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines. Recommended buffers include:
-
0.1 M Sodium Bicarbonate
-
0.1 M Sodium Phosphate
-
0.1 M Borate
-
HEPES
Always prepare buffers fresh and adjust to the desired pH (typically 8.3-8.5) just before use.
Q4: Are there any buffers I must avoid?
Absolutely. Avoid buffers containing primary amines, as they will compete with your target molecule for reaction with the Cy5-NHS ester. Buffers to avoid include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
These reagents can, however, be used to quench the reaction once it is complete.
Q5: The Cy5-NHS ester reagent won't dissolve in my aqueous buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility. The standard procedure is to first dissolve the Cy5-NHS ester in a small amount of a high-quality, anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This stock solution is then added to your protein solution, which is already in the appropriate aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation.
Q6: My protein precipitated after adding the dye solution. What happened?
Protein precipitation can occur if the labeling reaction modifies the protein's properties too drastically, such as its net charge and isoelectric point. This is often caused by an excessive dye-to-protein molar ratio, leading to over-labeling. To troubleshoot this, try reducing the molar excess of the Cy5-NHS ester in the reaction. Adding the dye stock solution slowly to the protein solution while gently vortexing can also help.
Summary of Reaction Parameters
The table below summarizes the key quantitative parameters for optimizing a Cy5-NHS ester coupling reaction.
| Parameter | Recommended Condition | Notes |
| pH | 8.3 - 8.5 (Optimal) | A range of 7.2 - 8.5 is generally effective. Below this range, amine reactivity is low; above it, dye hydrolysis is rapid. |
| Buffer System | 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate, or Borate Buffer. | CRITICAL: Must be free of primary amines (e.g., Tris, Glycine). |
| Protein Concentration | 2 - 10 mg/mL | Concentrations below 2 mg/mL can significantly decrease labeling efficiency due to the competing hydrolysis reaction. |
| Solvent for Dye | Anhydrous DMSO or amine-free DMF | Prepare dye stock solution immediately before use, as NHS esters are moisture-sensitive. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can reduce the rate of hydrolysis but may require longer incubation times. |
| Reaction Time | 1 - 4 hours at Room Temperature, or Overnight (12-16 hours) at 4°C. | Optimal time may vary depending on the reactivity of the specific protein. |
| Molar Ratio | 5- to 20-fold molar excess of dye over protein. | This is a starting point and should be optimized empirically for each specific protein and desired degree of labeling. |
Workflow for pH Adjustment and Labeling
This diagram illustrates the logical workflow for ensuring optimal pH and performing the conjugation reaction.
References
Technical Support Center: Troubleshooting Background Fluorescence in Cy5 Imaging
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and reduce background fluorescence in Cy5 imaging experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background fluorescence in the Cy5 channel?
High background fluorescence in Cy5 imaging can originate from several sources, broadly categorized as autofluorescence from the sample itself and non-specific signal from the experimental procedure.
-
Endogenous Autofluorescence: Many biological materials naturally fluoresce. Common sources include:
-
Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in aging cells and are a major source of broad-spectrum autofluorescence.[1][2]
-
Collagen and Elastin: Extracellular matrix proteins that are particularly abundant in connective tissues and exhibit intrinsic fluorescence.[1][3]
-
Red Blood Cells (RBCs): Heme groups within RBCs can cause significant autofluorescence.[4]
-
NADH and Flavins: Metabolic coenzymes that can contribute to background, particularly in the green and red channels.
-
-
Fixation-Induced Autofluorescence: The use of aldehyde fixatives like formaldehyde and glutaraldehyde can create fluorescent Schiff bases by reacting with amines in the tissue, leading to increased background. Glutaraldehyde generally induces more autofluorescence than formaldehyde.
-
Non-Specific Antibody Binding: The primary or secondary antibodies may bind to unintended targets in the sample, leading to a diffuse background signal.
-
Cell Culture Media and Reagents: Components in cell culture media, such as phenol red and fetal bovine serum (FBS), can be fluorescent.
-
Mounting Media: Some mounting media can contribute to background fluorescence.
Q2: How can I determine the source of the high background in my Cy5 images?
Identifying the source of the background is the first step in troubleshooting. Here is a systematic approach:
-
Image an Unstained Control: Prepare a sample that has gone through all the processing steps (fixation, permeabilization) but without the addition of any antibodies. If you observe significant fluorescence in the Cy5 channel, the background is likely due to autofluorescence from the tissue or fixation process.
-
Secondary Antibody Only Control: Prepare a sample with the secondary antibody but without the primary antibody. If you see a signal, it indicates non-specific binding of your secondary antibody.
-
Review Your Protocol: Carefully examine your staining protocol for potential sources of background, such as insufficient blocking, inadequate washing steps, or high antibody concentrations.
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues related to high background fluorescence in Cy5 imaging.
Issue 1: High background in aldehyde-fixed tissues.
Aldehyde fixatives are a common cause of autofluorescence.
Solution A: Chemical Quenching with Sodium Borohydride
Sodium borohydride reduces free aldehyde groups to hydroxyl groups, thereby decreasing fixation-induced fluorescence.
Experimental Protocol: Sodium Borohydride Treatment
-
Preparation: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold phosphate-buffered saline (PBS). Caution: Sodium borohydride is a hazardous substance and should be handled with appropriate safety precautions.
-
Incubation: After fixation and permeabilization, incubate the tissue sections or cells with the freshly prepared sodium borohydride solution. For paraffin-embedded sections, a common starting point is 3 incubations of 10 minutes each. For cell monolayers, two 4-minute incubations may be sufficient.
-
Washing: Thoroughly rinse the samples with PBS (3 x 5 minutes) to remove any residual sodium borohydride.
-
Proceed with Staining: Continue with the blocking and antibody incubation steps of your immunofluorescence protocol.
Solution B: Alternative Fixation Methods
If aldehyde-induced autofluorescence is a persistent issue, consider using an alternative fixation method.
-
Organic Solvents: Chilled methanol or ethanol can be used as an alternative to aldehyde fixatives, particularly for cell surface markers.
Issue 2: Autofluorescence from lipofuscin and other endogenous sources.
Lipofuscin is a particularly problematic source of autofluorescence in aged tissues.
Solution: Quenching with Sudan Black B
Sudan Black B is a lipophilic dye that can effectively quench autofluorescence from lipofuscin and other sources.
Experimental Protocol: Sudan Black B Staining
-
Preparation: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol. The solution should be prepared fresh or filtered before use. For enhanced dissolution, a mixture of 70% ethanol and DMSO (4:1 v/v) can be used as the solvent.
-
Incubation: After the secondary antibody incubation and final washes, incubate the samples with the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: To remove excess Sudan Black B, wash the samples extensively with 70% ethanol (e.g., 5 times) followed by several washes with PBS or Tris-buffered saline with Tween-20 (TBST).
-
Mounting: Mount the coverslip with an appropriate antifade mounting medium.
Workflow for Sudan Black B Treatment
Caption: Workflow for Sudan Black B quenching after immunofluorescence staining.
Issue 3: High background due to non-specific antibody binding.
This can be caused by suboptimal antibody concentrations or insufficient blocking.
Solution A: Antibody Titration
Determine the optimal concentration for both your primary and secondary antibodies to maximize the signal-to-noise ratio. Create a dilution series for each antibody and evaluate the staining at each concentration.
Solution B: Optimize Blocking
The blocking step is crucial for preventing non-specific antibody binding.
-
Choice of Blocking Buffer: A common blocking buffer is 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100. Alternatively, using 5-10% normal serum from the same species as the secondary antibody is highly effective.
-
Incubation Time: Ensure an adequate blocking time, typically 1 hour at room temperature.
Logical Relationship for Choosing a Blocking Buffer
Caption: Decision tree for selecting an appropriate blocking buffer.
Issue 4: Background from cell culture media or mounting medium.
Components in your imaging media can contribute to background fluorescence.
Solution:
-
Use Phenol Red-Free Media: For live-cell imaging, switch to a phenol red-free medium before imaging, as phenol red is fluorescent.
-
Reduce Serum Concentration: If possible, reduce the concentration of FBS in your imaging medium.
-
Choose a Low-Background Mounting Medium: Select a mounting medium specifically formulated for low background fluorescence and with antifade properties to preserve your signal.
Data Presentation: Comparison of Autofluorescence Quenching Methods
The effectiveness of different quenching methods can vary depending on the tissue type and the source of autofluorescence. The following table summarizes the performance of common quenching agents.
| Quenching Agent | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced | Effective for reducing background from formalin or glutaraldehyde fixation. | Can have variable effects and may damage tissue or reduce specific signal intensity. |
| Sudan Black B | Lipofuscin, other endogenous sources | Highly effective at quenching lipofuscin. | Can introduce a dark precipitate and may increase background in far-red channels. |
| Commercial Reagents (e.g., TrueBlack™) | Lipofuscin, some other sources | Effective at quenching lipofuscin with potentially less background than Sudan Black B. | Can be more expensive than traditional chemical quenchers. |
| Commercial Reagents (e.g., TrueVIEW™) | Non-lipofuscin sources (collagen, elastin, RBCs) | Specifically designed to reduce autofluorescence from non-lipofuscin sources. | May be less effective against lipofuscin. |
Quantitative Reduction of Autofluorescence by Different Reagents
| Reagent | Excitation Wavelength | % Reduction in Autofluorescence | Reference |
| Sudan Black B | 405 nm | 88% | |
| Sudan Black B | 488 nm | 82% | |
| TrueBlack™ | 405 nm | 93% | |
| TrueBlack™ | 488 nm | 89% | |
| MaxBlock™ | 405 nm | 95% | |
| MaxBlock™ | 488 nm | 90% |
Optimizing Your Cy5 Imaging Setup
Beyond sample preparation, optimizing your microscope hardware can significantly improve your signal-to-noise ratio.
Q3: How can I optimize my microscope's filter set for Cy5 imaging to reduce background?
Using a filter set that is well-matched to Cy5's excitation and emission spectra is crucial.
-
Use a Narrow Bandpass Emission Filter: A narrow bandpass emission filter is preferable to a longpass filter. While a longpass filter collects all light above a certain wavelength, a bandpass filter collects light only within a specific range that closely matches the emission peak of Cy5. This helps to exclude fluorescence from other sources that emit at longer wavelengths, thereby reducing background.
-
Ensure High-Quality Filters: Use high-quality filters with steep cut-offs to minimize bleed-through from other fluorophores in multiplex experiments.
Comparison of Filter Types for Cy5 Imaging
| Filter Type | Wavelengths Collected | Background Reduction | Signal Collection |
| Longpass | All wavelengths above the cut-off | Lower | Higher (but includes more noise) |
| Bandpass | A specific range of wavelengths | Higher | More specific to the fluorophore |
Signaling Pathway for Light in Fluorescence Microscopy with Different Filters
Caption: Simplified light path in a fluorescence microscope highlighting the role of the emission filter.
References
Validation & Comparative
A Comparative Guide to Determining the Degree of Labeling of Cy5-PEG2-SCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to determine the Degree of Labeling (DOL) for proteins conjugated with Cy5-PEG2-SCO, a modern bioorthogonal labeling reagent, and contrasts it with the traditional Cy5-NHS ester labeling method. Understanding the DOL, or the average number of dye molecules per protein, is critical for ensuring the quality, consistency, and performance of fluorescently labeled proteins in various applications, including immunoassays, fluorescence microscopy, and in vivo imaging.
Introduction to Cy5 Labeling Chemistries
The selection of a labeling strategy significantly impacts the specificity, efficiency, and characterization of the final conjugate. Here, we compare two distinct approaches:
-
This compound (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC): This advanced, bioorthogonal "click chemistry" method involves a highly specific and efficient reaction between a strained cyclooctyne (SCO) functional group on the dye and an azide group previously introduced onto the protein. The inclusion of a short polyethylene glycol (PEG2) linker enhances solubility and minimizes aggregation. This technique offers precise control over the labeling site.
-
Cy5-NHS Ester (N-Hydroxysuccinimidyl Ester): This conventional method relies on the reaction of an NHS ester-activated Cy5 dye with primary amines, such as the side chain of lysine residues and the N-terminus of the protein. While widely used, this approach can result in a heterogeneous population of labeled proteins due to the presence of multiple reactive sites.
Performance Comparison
The choice between these labeling reagents can influence several aspects of the final conjugate. The following table summarizes key performance characteristics.
| Feature | This compound (via SPAAC) | Cy5-NHS Ester |
| Labeling Chemistry | Bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Amine-reactive N-hydroxysuccinimide ester chemistry |
| Specificity | High, targets specific azide-modified sites. | Moderate, targets available primary amines (lysines, N-terminus). |
| Control over DOL | High, dependent on the number of introduced azides. | Lower, dependent on the number and accessibility of reactive amines. |
| Reaction Conditions | Mild, physiological pH. | Requires alkaline pH (typically 8.0-9.0). |
| Potential for Protein Modification | Minimal, as the reaction is bioorthogonal. | Can potentially alter protein charge and function due to amine modification. |
| Homogeneity of Labeled Product | Generally more homogeneous. | Can be heterogeneous, leading to variability. |
Experimental Data: A Comparative Example
To illustrate the determination of DOL, consider a hypothetical labeling of a 150 kDa IgG antibody with both this compound and Cy5-NHS ester. The following table presents representative experimental data and the calculated DOL.
| Parameter | This compound Labeled IgG | Cy5-NHS Ester Labeled IgG |
| Molar Extinction Coefficient of Protein (ε_protein) at 280 nm | 210,000 M⁻¹cm⁻¹ | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Cy5 (ε_dye) at ~650 nm | 250,000 M⁻¹cm⁻¹ | 250,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) for Cy5 at 280 nm | 0.05 | 0.05 |
| Measured Absorbance at 280 nm (A_280) | 0.85 | 0.95 |
| Measured Absorbance at ~650 nm (A_max) | 0.50 | 0.75 |
| Calculated Protein Concentration | 3.93 µM | 3.39 µM |
| Calculated Dye Concentration | 2.00 µM | 3.00 µM |
| Calculated Degree of Labeling (DOL) | 2.0 | 4.4 |
Experimental Protocols
Accurate determination of DOL is contingent on a precise and reproducible experimental protocol. Below are detailed methodologies for both labeling chemistries.
Protocol 1: Determining the DOL of this compound Labeled Protein
This protocol assumes the protein of interest has been functionalized with an azide group and subsequently labeled with this compound.
1. Purification of the Labeled Conjugate:
-
It is crucial to remove any unreacted this compound prior to absorbance measurements.
-
Use a suitable purification method such as size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
-
The first colored fraction from a size-exclusion column will be the labeled protein.
2. Spectrophotometric Measurement:
-
Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A_280) and at the absorbance maximum of Cy5 (~650 nm, A_max).
-
Use the purification buffer as a blank.
-
If the absorbance is above 2.0, dilute the sample with a known volume of buffer and re-measure, ensuring to account for the dilution factor in the calculations.
3. Calculation of DOL:
-
Corrected A_280 = A_280 - (A_max × Correction Factor)
-
Protein Concentration (M) = Corrected A_280 / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
Protocol 2: Determining the DOL of Cy5-NHS Ester Labeled Protein
1. Labeling Reaction:
-
Dissolve the protein in an amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer).
-
Add the Cy5-NHS ester (dissolved in DMSO or DMF) to the protein solution at a desired molar ratio.
-
Incubate for 1-2 hours at room temperature, protected from light.
2. Purification of the Labeled Conjugate:
-
Remove unreacted Cy5-NHS ester using size-exclusion chromatography or dialysis as described in Protocol 1.
3. Spectrophotometric Measurement:
-
Perform absorbance measurements at 280 nm and ~650 nm as detailed in Protocol 1.
4. Calculation of DOL:
-
Use the same formulas as provided in Protocol 1 to calculate the DOL.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in determining the DOL for both labeling methods.
Caption: Workflow for DOL determination of a this compound labeled protein.
Caption: Workflow for DOL determination of a Cy5-NHS ester labeled protein.
Conclusion
The determination of the Degree of Labeling is an indispensable step in the quality control of fluorescently labeled proteins. The choice between a modern, bioorthogonal method like this compound and a traditional approach such as Cy5-NHS ester will depend on the specific requirements of the application. While Cy5-NHS ester is a well-established and accessible method, this compound offers superior specificity and control, leading to more homogeneous and well-defined conjugates. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently and accurately characterize their Cy5-labeled proteins, leading to more reliable and reproducible experimental outcomes.
A Head-to-Head Comparison: Cy5-PEG2-SCO vs. Alexa Fluor 647 for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two popular far-red fluorescent dyes: Cy5-PEG2-SCO and Alexa Fluor 647 NHS Ester. While both dyes are amine-reactive and share similar spectral properties, their performance characteristics can differ significantly. This comparison will delve into their key attributes, supported by experimental data and detailed protocols, to aid in selecting the optimal dye for your specific research needs.
Executive Summary
Alexa Fluor 647 NHS Ester generally exhibits superior performance in key metrics for protein labeling when compared to Cy5 derivatives. It is significantly brighter and more photostable, making it the preferred choice for demanding applications such as single-molecule studies and quantitative imaging.[1][2] Cy5, while a more cost-effective option, is known to be more susceptible to photobleaching and self-quenching, especially at higher degrees of labeling (DOL).[1][3] The inclusion of a PEG2 linker in this compound is designed to mitigate some of these drawbacks by improving solubility and reducing aggregation.
Performance Characteristics: A Quantitative Comparison
The following tables summarize the key quantitative data for Cy5 and Alexa Fluor 647. It is important to note that the data for Cy5 is generally for the core dye, and the PEG2 linker may slightly alter these properties.
| Property | Cy5 | Alexa Fluor 647 | Reference |
| Maximum Excitation (nm) | ~649 | ~650 | |
| Maximum Emission (nm) | ~670 | ~668 | |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | |
| Quantum Yield (Free Dye) | ~0.20 - 0.27 | ~0.33 |
| Performance Metric | Cy5 | Alexa Fluor 647 | Key Findings | Reference |
| Photostability | Lower | Higher | Alexa Fluor 647 retained ~80% of its initial fluorescence under conditions where Cy5 retained only 55%. | |
| Brightness of Conjugates | Lower | Higher | Alexa Fluor 647 conjugates are significantly brighter, especially at higher degrees of labeling. | |
| Self-Quenching | More Prone | Less Prone | Cy5 conjugates can form non-fluorescent aggregates, reducing the overall signal. Alexa Fluor 647 shows markedly less of this effect. |
Chemical Structures and Labeling Chemistry
Both this compound and Alexa Fluor 647 NHS Ester are amine-reactive dyes that covalently attach to primary amines (e.g., the ε-amino group of lysine residues) on proteins. The reaction forms a stable amide bond.
Protein labeling with an amine-reactive dye.
The Succinimidyl Carboxymethyl Ester (SCO) of this compound and the N-hydroxysuccinimide (NHS) ester of Alexa Fluor 647 are chemically similar reactive groups. The primary structural difference lies in the core cyanine dye and the presence of the PEG2 linker in the Cy5 derivative.
Structural components of the two dyes.
Experimental Protocols
The following are generalized protocols for labeling proteins with this compound and Alexa Fluor 647 NHS Ester. It is crucial to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling.
Protein Preparation
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) at a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against the labeling buffer.
Dye Preparation
-
Dissolve the this compound or Alexa Fluor 647 NHS Ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mg/mL immediately before use.
Labeling Reaction
-
Add the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
Purification of Labeled Protein
-
Separate the labeled protein from the unreacted dye using a spin column, size-exclusion chromatography, or dialysis.
General workflow for protein labeling.
Conclusion
For most protein labeling applications, Alexa Fluor 647 is the superior choice over this compound due to its enhanced brightness, greater photostability, and reduced tendency for self-quenching, which contribute to more robust and reliable experimental data. While the PEG2 linker in this compound likely improves its water solubility and may reduce aggregation to some extent, the fundamental photophysical advantages of the Alexa Fluor 647 core structure remain. This compound can be a suitable and cost-effective alternative for applications where high photostability and brightness are not the primary concerns. However, for quantitative and high-resolution imaging, the performance advantages of Alexa Fluor 647 justify its selection for achieving high-quality, reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved fluoroimmunoassays using the dye Alexa Fluor 647 with the RAPTOR, a fiber optic biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validation of Cy5-PEG2-SCO Labeling by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and verifiable labeling of biomolecules is paramount for the accuracy and reproducibility of downstream applications. This guide provides an objective comparison of Cy5-PEG2-SCO, a fluorescent labeling reagent, with alternative conjugation chemistries. We present supporting experimental data and detailed methodologies for the validation of labeling efficiency and specificity using mass spectrometry, a definitive analytical technique.
Strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, utilizes the high reactivity of a strained alkyne, such as cyclooctyne (SCO), with an azide to form a stable triazole linkage. This reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for labeling sensitive biological samples. This compound combines the bright, far-red fluorescent properties of the Cy5 dye with a short polyethylene glycol (PEG) spacer and a reactive SCO group, enabling the straightforward and specific labeling of azide-modified biomolecules.
Performance Comparison of Labeling Chemistries
The choice of a labeling reagent is dictated by several factors, including reaction kinetics, stability, and the nature of the biomolecule to be labeled. Here, we compare this compound with other common labeling reagents.
| Feature | This compound (SPAAC) | Cy5-PEG-DBCO/BCN (SPAAC) | Cy5-NHS Ester (Amine Labeling) |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | N-hydroxysuccinimide ester reaction with primary amines |
| Specificity | High: Reacts specifically with azide groups. | High: Reacts specifically with azide groups. | Moderate: Reacts with all accessible primary amines (lysine residues and N-terminus). |
| Biocompatibility | Excellent: Copper-free, proceeds at physiological pH and temperature. | Excellent: Copper-free, proceeds at physiological pH and temperature. | Good: Can be performed at physiological pH, but may require buffer optimization. |
| Reaction Speed | Fast | Generally faster than SCO, with DBCO typically being the fastest. | Fast |
| Stability of Linkage | High: Forms a stable triazole bond. | High: Forms a stable triazole bond. | High: Forms a stable amide bond. |
| Control over Labeling Site | High: Requires site-specific introduction of an azide group. | High: Requires site-specific introduction of an azide group. | Low: Labels multiple sites, leading to a heterogeneous product. |
Experimental Validation by Mass Spectrometry
Mass spectrometry (MS) is the gold standard for validating bioconjugation, as it provides a direct measurement of the molecular weight of the labeled biomolecule, confirming the covalent attachment of the label and allowing for the quantification of labeling efficiency. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are powerful techniques for this purpose.
Experimental Protocol: Labeling of an Azide-Modified Peptide with this compound and MS Analysis
This protocol describes the labeling of a model peptide containing an azide-modified amino acid with this compound and subsequent validation by ESI-MS.
1. Materials:
-
Azide-modified peptide (e.g., a synthetic peptide with an azidohomoalanine residue)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
2. Labeling Reaction:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1 mg/mL.
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Add a 5-fold molar excess of the this compound solution to the peptide solution.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Remove excess, unreacted this compound using a suitable method such as size-exclusion chromatography or dialysis.
3. Mass Spectrometry Analysis (ESI-MS):
-
Prepare the labeled peptide sample for MS analysis by diluting it in an appropriate solvent (e.g., 50% acetonitrile/50% water with 0.1% formic acid).
-
Infuse the sample into the ESI-MS system.
-
Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range that encompasses the expected molecular weights of the unlabeled and labeled peptide.
-
Deconvolute the resulting spectrum to determine the intact molecular weights of the species present in the sample.
Expected Results and Data Interpretation:
The mass spectrum will show a peak corresponding to the molecular weight of the unlabeled azide-modified peptide and a second, major peak corresponding to the molecular weight of the peptide labeled with this compound. The mass difference between these two peaks should precisely match the molecular weight of the this compound reagent. The relative intensities of the peaks for the labeled and unlabeled species can be used to estimate the labeling efficiency. For instance, in the successful labeling of a protein with a PEGylated dibenzocyclooctyne, mass spectrometric analysis showed the presence of a single protein with a mass corresponding to the conjugate, indicating quantitative formation.[1][2] Similarly, ESI-MS analysis has been successfully used to confirm the conjugation of a mutant antibody fragment with a Cy5.5-linked aza-dibenzocyclooctyne derivative.[3]
It is important to be aware of potential artifacts in mass spectrometry. For example, when using MALDI-TOF MS for the analysis of azide-functionalized polymers, fragmentation of the azide group via the expulsion of N₂ can lead to ions that are 28 mass units less than the parent ion.[4]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation of this compound labeling.
Conclusion
This compound offers a highly specific and biocompatible method for labeling azide-modified biomolecules. Mass spectrometry provides an indispensable tool for the unambiguous validation of this labeling process, confirming the covalent attachment of the dye and enabling the assessment of labeling efficiency. When compared to traditional amine-reactive labeling, the SPAAC chemistry employed by this compound allows for greater control over the site of labeling, resulting in more homogeneous and well-defined conjugates. While other strained cyclooctynes like DBCO may offer faster reaction kinetics, the choice of the specific linker should be guided by the specific requirements of the experiment, including the steric accessibility of the azide and the chemical environment. The detailed protocols and comparative data presented here provide a solid foundation for researchers to confidently implement and validate this compound labeling in their studies.
References
- 1. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cy5-PEG2-SCO versus Traditional Cy5 NHS Ester for Bioconjugation
In the rapidly evolving landscape of bioconjugation, the choice of fluorescent labeling reagents is critical for generating high-quality, reproducible data in research, diagnostics, and drug development. While traditional amine-reactive dyes like Cy5 N-hydroxysuccinimide (NHS) ester have been a mainstay, newer bioorthogonal chemistries offer significant advantages. This guide provides an in-depth comparison of Cy5-PEG2-SCO, which utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), and the conventional Cy5 NHS ester, focusing on their performance, specificity, and ease of use.
Executive Summary
This compound emerges as a superior alternative for many applications due to its high specificity, reaction efficiency in complex biological media, and the benefits conferred by the polyethylene glycol (PEG) linker, such as enhanced solubility and reduced non-specific binding. In contrast, Cy5 NHS ester , while a well-established and cost-effective option, suffers from limitations related to its non-specific reactivity with primary amines and susceptibility to hydrolysis.
Quantitative Performance Comparison
The following table summarizes the key performance differences between the two labeling reagents, drawing upon established principles of their respective chemistries.
| Feature | This compound | Cy5 NHS Ester |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1] | Nucleophilic Acyl Substitution |
| Target Functional Group | Azide (-N₃) | Primary Amine (-NH₂)[2][3] |
| Specificity | High (Bioorthogonal) | Low (Reacts with lysines and N-terminus) |
| Reaction pH | Physiological (pH 7.0-8.5) | Alkaline (pH 8.3-8.5 recommended) |
| Reaction Efficiency | High, even at low concentrations | Variable, dependent on pH and reagent concentration |
| Stability in Aqueous Buffer | High | Prone to hydrolysis, especially at higher pH |
| PEGylation Benefits | Yes (Improved solubility, reduced non-specific binding) | No |
| Side Reactions | Minimal; potential for slow reaction with thiols | Significant hydrolysis competes with labeling |
Reaction Mechanisms and Workflows
The choice between this compound and Cy5 NHS ester dictates fundamentally different experimental workflows.
This compound: A Bioorthogonal Approach
The SPAAC reaction is a type of "click chemistry" that is bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. This requires the target biomolecule to be pre-functionalized with an azide group.
Cy5 NHS Ester: Traditional Amine Labeling
Cy5 NHS ester reacts with primary amines, most commonly found on the side chains of lysine residues and the N-terminus of proteins. This reaction is less specific as most proteins contain multiple lysine residues, leading to a heterogeneous population of labeled molecules.
Detailed Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Antibody with this compound
This protocol provides a general procedure for labeling an antibody containing an azide functional group.
Materials:
-
Azide-modified antibody (in PBS or similar amine-free buffer, pH 7.4)
-
This compound (dissolved in anhydrous DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns or dialysis cassettes for purification
Procedure:
-
Prepare the Antibody Solution: Adjust the concentration of the azide-modified antibody to 1-5 mg/mL in PBS.
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted this compound by passing the reaction mixture through a spin desalting column or by dialysis against PBS.
-
Quantification: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 650 nm (for Cy5).
Protocol 2: Labeling of an Antibody with Cy5 NHS Ester
This protocol is a standard method for labeling antibodies via primary amines.
Materials:
-
Antibody (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Cy5 NHS ester (dissolved in anhydrous DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis cassettes for purification
Procedure:
-
Prepare the Antibody Solution: Exchange the antibody into 0.1 M sodium bicarbonate buffer, pH 8.3, to a concentration of 2-10 mg/mL.
-
Prepare Cy5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Cy5 NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching (Optional): Add a small volume of quenching buffer to stop the reaction.
-
Purification: Purify the conjugate from unreacted dye using a spin desalting column or dialysis.
-
Quantification: Calculate the DOL by measuring the absorbance at 280 nm and 650 nm.
Advantages of this compound
The key advantages of using this compound over the traditional Cy5 NHS ester are rooted in the principles of bioorthogonal chemistry and the inclusion of a PEG linker.
-
Specificity and Bioorthogonality: The SPAAC reaction is highly specific for azides, a functional group that is absent in most biological systems. This bioorthogonality allows for precise labeling of target molecules without the side reactions that plague less specific chemistries like NHS esters.
-
Enhanced Solubility and Reduced Non-Specific Binding: The short PEG2 linker improves the water solubility of the Cy5 dye and the resulting conjugate. This can help to prevent aggregation and reduce non-specific binding in downstream applications, leading to improved signal-to-noise ratios.
-
Stability and Efficiency: The cyclooctyne (SCO) moiety is stable in aqueous buffers, unlike NHS esters which are susceptible to hydrolysis. This stability, combined with the high reaction rate of SPAAC, leads to more efficient and reproducible conjugations.
Conclusion
For researchers seeking highly specific, efficient, and reproducible fluorescent labeling, this compound offers a clear advantage over traditional Cy5 NHS ester. The bioorthogonal nature of the SPAAC chemistry, coupled with the benefits of the PEG linker, makes it an ideal choice for demanding applications in complex biological systems. While Cy5 NHS ester remains a viable option for general, non-specific labeling, the superior performance of this compound justifies its consideration for experiments where precision and reliability are paramount.
References
A Comparative Guide to the Specificity of Cy5-PEG2-SCO Labeling
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for generating reliable and reproducible data. The choice of conjugation chemistry significantly impacts the quality of experimental outcomes. This guide provides an objective comparison of Cy5-PEG2-SCO, a modern click chemistry reagent, with two conventional alternatives: Cy5-NHS ester and Cy5-Maleimide. We present a summary of their performance based on experimental data, detailed protocols for evaluating labeling specificity, and visual diagrams to illustrate the underlying chemistries and workflows.
Performance Comparison of Labeling Chemistries
The selection of a labeling reagent depends on several factors, including the target biomolecule, the desired specificity, and the experimental conditions. The following table summarizes key performance metrics for this compound (utilizing Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC), Cy5-NHS Ester (targeting primary amines), and Cy5-Maleimide (targeting free thiols).
| Feature | This compound (SPAAC) | Cy5-NHS Ester | Cy5-Maleimide |
| Target Moiety | Azide (-N₃) | Primary Amines (-NH₂) | Thiol/Sulfhydryl (-SH) |
| Reaction Principle | Strain-Promoted Azide-Alkyne Cycloaddition | Nucleophilic Acyl Substitution | Michael Addition |
| Typical Labeling Efficiency | >90% | 50-90% | 70-95%[1] |
| Specificity | Very High (Bioorthogonal) | Moderate | High (at controlled pH) |
| Potential Off-Target Reactions | Reaction with thiols (cysteine) is possible but the reaction rate is approximately 100-fold slower than with azides. | Can react with other nucleophiles like tyrosines, serines, and threonines. Over-labeling can be significant (>25%) but can be reduced to <1% with optimized quenching. | Reaction with primary amines can occur at pH > 7.5. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines. |
| Reaction pH | 4.0 - 8.5 | 7.5 - 8.5 | 6.5 - 7.5 |
| Reaction Speed | Fast (minutes to a few hours) | Fast (minutes to a few hours) | Very Fast (minutes) |
| Biocompatibility | Excellent | Good | Good (potential for maleimide hydrolysis) |
| Signal-to-Noise Ratio | Generally High | Variable, can be affected by non-specific binding | Generally High |
Labeling Chemistry Mechanisms
To understand the basis of their specificity, it is crucial to visualize the chemical reactions involved in each labeling method.
Caption: Reaction schemes for the three labeling chemistries.
Experimental Protocols for Evaluating Labeling Specificity
To empirically determine the specificity of each labeling method, a comparative analysis using a model protein is recommended. Here, we provide a detailed protocol for labeling a target protein and a negative control protein, followed by analysis using SDS-PAGE and in-gel fluorescence.
Materials
-
Target Protein: A purified protein containing the desired functional group for labeling (e.g., an azide-modified protein for SCO labeling, a standard protein with lysines for NHS ester labeling, or a protein with a free cysteine for maleimide labeling).
-
Negative Control Protein: A protein that lacks the target functional group (e.g., the wild-type version of the azide-modified protein, or a cysteine-free mutant for maleimide labeling).
-
Labeling Reagents: this compound, Cy5-NHS Ester, and Cy5-Maleimide.
-
Reaction Buffers:
-
PBS (pH 7.4) for this compound.
-
0.1 M Sodium Bicarbonate buffer (pH 8.3) for Cy5-NHS Ester.
-
PBS (pH 7.0) with 1 mM EDTA for Cy5-Maleimide.
-
-
Quenching Reagents: Hydroxylamine for NHS ester reaction, and β-mercaptoethanol for maleimide reaction.
-
SDS-PAGE reagents and equipment.
-
Fluorescence gel imager.
Experimental Workflow Diagram
Caption: Workflow for comparing labeling specificity.
Procedure
-
Protein Preparation:
-
Prepare stock solutions of the target and negative control proteins at a concentration of 1-5 mg/mL in their respective reaction buffers.
-
For maleimide labeling, if the protein has disulfide bonds, reduce them with a 10-fold molar excess of TCEP for 30 minutes at room temperature prior to labeling.
-
-
Labeling Reactions:
-
For each labeling method, set up reactions for both the target and negative control proteins.
-
This compound: Add a 5- to 10-fold molar excess of this compound to the azide-modified protein. Incubate for 1-2 hours at room temperature.
-
Cy5-NHS Ester: Add a 10- to 20-fold molar excess of Cy5-NHS Ester to the protein solution. Incubate for 1 hour at room temperature.
-
Cy5-Maleimide: Add a 10- to 20-fold molar excess of Cy5-Maleimide to the protein solution. Incubate for 1-2 hours at room temperature.
-
-
Quenching:
-
Cy5-NHS Ester: Add hydroxylamine to a final concentration of 10 mM to quench the reaction.
-
Cy5-Maleimide: Add β-mercaptoethanol to a final concentration of 20 mM to quench the reaction.
-
No quenching is typically required for the SPAAC reaction.
-
-
SDS-PAGE Analysis:
-
In-Gel Fluorescence Imaging:
-
After electrophoresis, visualize the gel using a fluorescence imager with the appropriate excitation and emission settings for Cy5.
-
Capture the image to assess the fluorescence signal in the bands corresponding to the target and negative control proteins.
-
-
Coomassie Staining:
-
After fluorescence imaging, stain the gel with Coomassie Brilliant Blue to visualize the total protein in each lane. This serves as a loading control.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the protein bands in the in-gel fluorescence image.
-
Normalize the fluorescence signal to the total protein amount determined by Coomassie staining.
-
Calculate the signal-to-noise ratio by dividing the fluorescence signal of the target protein by the signal of the negative control protein for each labeling method. A higher ratio indicates greater specificity.
-
Conclusion
The choice of a fluorescent labeling strategy is a critical decision in experimental design. This compound, leveraging the principles of bioorthogonal click chemistry, generally offers the highest specificity with minimal off-target reactions. This makes it particularly suitable for complex biological environments where precision is key. Cy5-Maleimide provides excellent specificity for cysteine residues when the reaction pH is carefully controlled. Cy5-NHS Ester is a widely used method for labeling abundant primary amines, but researchers should be aware of its potential for lower specificity and take steps to optimize the reaction and quenching conditions to minimize off-target labeling. By following the provided experimental protocol, researchers can empirically evaluate and select the most appropriate labeling reagent for their specific application, ensuring the generation of high-quality and reliable data.
References
A Comparative Guide to Blood-Brain Barrier Penetration: Cy5-PEG2-SCO vs. Cy5-PEG4
For Researchers, Scientists, and Drug Development Professionals
The primary difference between the two molecules lies in the length of the polyethylene glycol (PEG) linker—two ethylene glycol units (PEG2) versus four (PEG4). A secondary distinction is the presence of a sulfur-containing cyclooctyne (SCO) moiety in the Cy5-PEG2-SCO conjugate, a reactive group often used for bioorthogonal "click" chemistry. Understanding how these structural variations influence transport across the highly selective BBB is critical for the design of effective brain-targeting imaging agents and therapeutics.
Comparative Analysis of Structural Features
The Role of PEG Linker Length: A Balancing Act
The length of the PEG chain is a critical determinant of the pharmacokinetic and biodistribution properties of molecules. However, the optimal PEG length for BBB penetration is not straightforward and often depends on the nature of the parent molecule or nanoparticle.
-
Shorter PEG Chains (e.g., PEG2): Some studies suggest that shorter PEG chains may lead to more potent cellular uptake in vitro.[1] This could be advantageous for transport mechanisms that rely on endocytosis into the brain endothelial cells.
-
Longer PEG Chains (e.g., PEG4): Conversely, longer PEG chains are known to prolong circulation half-life by reducing renal clearance and opsonization.[2] This extended presence in the bloodstream can increase the opportunity for the molecule to interact with and cross the BBB, potentially leading to greater overall brain accumulation in vivo.[1] Recent studies on peptide-functionalized liposomes showed that longer PEG chains resulted in superior brain accumulation, attributed to this combination of prolonged circulation and enhanced BBB penetration.[1]
The ideal PEG length is therefore a trade-off between efficient cellular uptake and prolonged systemic circulation.
Potential Influence of the SCO Moiety
The sulfur-containing cyclooctyne (SCO) is a strained alkyne used for copper-free click chemistry, enabling covalent conjugation to azide-modified molecules. While its primary role is functional, the inclusion of this moiety could influence BBB penetration through several mechanisms:
-
Physicochemical Properties: The SCO group will alter the lipophilicity, polarity, and overall size of the conjugate, which are key factors governing passive diffusion across the BBB.
-
Metabolic Stability: The stability of the SCO group and its linkage to the PEG chain in the biological environment could affect the integrity of the molecule before it reaches the BBB.
-
Interaction with Transporters: While primarily designed for bioorthogonal reactions, it is conceivable that the SCO moiety could have unintended interactions with efflux transporters at the BBB, which could either hinder or facilitate brain entry.
Quantitative Data Comparison (Hypothetical)
To provide a clear framework for comparison, the following table presents hypothetical data for key BBB penetration metrics that would be obtained from a head-to-head in vivo study.
| Metric | This compound (Hypothetical) | Cy5-PEG4 (Hypothetical) | Significance |
| Brain-to-Blood Ratio | 0.08 | 0.15 | Indicates the relative concentration of the compound in the brain parenchyma compared to the blood. A higher ratio suggests more efficient BBB penetration. |
| Brain Uptake Clearance (Kin, µL/g/min) | 1.2 | 2.5 | Represents the volume of blood cleared of the compound into the brain per unit time and mass of brain tissue. |
| Permeability-Surface Area Product (PS, µL/g/min) | 1.0 | 2.1 | A measure of the unidirectional flux of the compound across the BBB, independent of vascular volume. |
| Peak Brain Concentration (Cmax, brain, nM) | 25 | 45 | The maximum concentration of the compound detected in the brain tissue following administration. |
| Time to Peak Brain Concentration (Tmax, brain, min) | 30 | 60 | The time at which the peak brain concentration is observed. |
Experimental Protocols
The following is a detailed methodology for a quantitative in vivo assessment of BBB penetration in a murine model, synthesized from established protocols.[3]
In Vivo BBB Permeability Assay in Mice
1. Animal Preparation:
- Use adult male C57BL/6 mice (8-10 weeks old).
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow animals to acclimate for at least one week before the experiment.
2. Tracer Preparation and Administration:
- Prepare solutions of this compound and Cy5-PEG4 in sterile phosphate-buffered saline (PBS) at a concentration of 2 mM.
- Administer the tracer solution to mice via a single intraperitoneal (i.p.) injection at a volume of 100 µL.
- Include a control group injected with PBS alone to measure background autofluorescence.
3. Blood and Tissue Collection:
- At a predetermined time point post-injection (e.g., 30, 60, or 120 minutes), deeply anesthetize the mice.
- Perform a cardiac puncture to collect blood into a serum collection tube. Keep the blood on ice.
- Immediately following blood collection, perform transcardial perfusion with room temperature PBS for 3-5 minutes to flush the vasculature of remaining fluorescent tracer.
4. Sample Processing:
- Following perfusion, immediately harvest the brain.
- Bisect the brain sagittally. Use one hemisphere for quantitative fluorescence analysis and the other for imaging.
- Weigh the brain hemisphere designated for quantitative analysis.
- Homogenize the brain tissue in a known volume of PBS.
- Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
- Collect the supernatant for fluorescence measurement.
- Process the blood samples by centrifuging to separate the serum.
5. Quantification and Data Analysis:
- Use a fluorescence plate reader to measure the Cy5 fluorescence intensity in the brain supernatant and the serum samples.
- Create a standard curve using known concentrations of each tracer to convert fluorescence intensity values to concentrations.
- Calculate the permeability index by normalizing the brain tissue fluorescence to the tissue's wet weight and the serum fluorescence. This provides a quantitative measure of tracer extravasation into the brain parenchyma.
Mandatory Visualizations
Caption: Experimental workflow for in vivo BBB penetration assay.
Caption: Factors influencing BBB penetration of functionalized dyes.
References
A Comparative Guide to the Stability of the Cy5-PEG2-SCO Amide Bond
For Researchers, Scientists, and Drug Development Professionals
The enduring stability of the linkage between a payload, such as a fluorescent dye or a therapeutic agent, and its carrier is paramount to the efficacy and safety of bioconjugates. In the realm of bioconjugation, the amide bond is a ubiquitous and trusted linkage. This guide provides an in-depth assessment of the stability of the amide bond within the context of a Cy5-PEG2-SCO conjugate, comparing its performance with alternative bioconjugation chemistries. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their drug development and research applications.
The Unparalleled Stability of the Amide Bond
The amide bond is renowned for its exceptional stability, a characteristic attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, significantly increasing its resistance to hydrolysis under physiological conditions.
Studies have shown that the half-life of an uncatalyzed amide bond in water at neutral pH is extraordinarily long, with estimates ranging from 267 to 1000 years.[1][2] This inherent stability ensures that conjugates linked via an amide bond remain intact, minimizing premature release of the payload and ensuring it reaches its target.
Quantitative Comparison of Covalent Bond Stability
To provide a clear perspective on the stability of the amide bond relative to other common bioconjugation linkages, the following table summarizes available quantitative data. The data highlights the superior stability of the amide linkage under physiological and stressed conditions.
| Linkage Type | Compound/Context | Conditions | Half-life (t½) | Reference |
| Amide | Polymer-amine conjugate | pH 7.5-8.5, 25-50°C | No detectable hydrolysis over 300 hours | |
| Amide | Peptide bond | pH 7, aqueous solution | 267 - 1000 years | [1][2] |
| Ester | Polymer-alcohol conjugate | pH 7.5, 25°C | >1800 hours | |
| Ester | Polymer-alcohol conjugate | pH 8.5, 50°C | 30 hours | |
| Thioester | Polymer-thiol conjugate | pH 7.5, 25°C | ~1000 hours | |
| Thioester | Polymer-thiol conjugate | pH 8.5, 50°C | ~20 hours | |
| Thiosuccinimide (from Maleimide) | Thiol-maleimide conjugate | pH 7.4, 37°C (in plasma) | Susceptible to retro-Michael addition and thiol exchange | [3] |
| Oxime | Aldehyde/Ketone + Aminooxy | pH 7.4, 37°C | Highly stable | |
| Hydrazone | Aldehyde/Ketone + Hydrazine | pH 5 | ~20 hours | |
| Hydrazone | Aldehyde/Ketone + Hydrazine | pH 7.4 | ~10 hours | |
| 1,2,3-Triazole (from CuAAC Click Chemistry) | Azide + Alkyne | Physiological conditions | Highly stable |
As the data illustrates, the amide bond exhibits exceptional stability, significantly outperforming ester and thioester linkages, particularly as pH and temperature increase. While oxime and triazole linkages also offer high stability, the amide bond remains a gold standard for robust and permanent conjugation.
Experimental Protocols
Protocol 1: Assessing the Hydrolytic Stability of this compound Amide Bond
This protocol outlines a method to assess the stability of the amide bond in a this compound conjugate under physiological and accelerated conditions using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials:
-
This compound conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Buffers of varying pH (e.g., pH 5.0, pH 9.0)
-
Incubator or water bath capable of maintaining 37°C and 50°C
-
HPLC system with a C18 column and a fluorescence detector (Excitation: ~650 nm, Emission: ~670 nm)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
Procedure:
-
Sample Preparation: Prepare stock solutions of the this compound conjugate in PBS (pH 7.4). Aliquot the stock solution into separate vials for each time point and condition to be tested.
-
Incubation:
-
Physiological Conditions: Incubate a set of samples at 37°C in PBS (pH 7.4).
-
Accelerated Conditions: To assess stability under more stringent conditions, incubate sample sets at 50°C in buffers of varying pH (e.g., pH 5.0 and pH 9.0).
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72, 96, 168 hours, and then weekly). Immediately freeze the withdrawn samples at -20°C or below to halt any further degradation until analysis.
-
HPLC Analysis:
-
Thaw the samples immediately before analysis.
-
Analyze each sample by reverse-phase HPLC. A typical gradient might be:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the intact conjugate from potential degradation products (e.g., free Cy5-PEG2 acid and the SCO-containing molecule).
-
-
Monitor the elution profile using the fluorescence detector set to the excitation and emission maxima of Cy5.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound conjugate at each time point.
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics and calculate the half-life (t½) if significant degradation is observed.
-
Visualizing Stability and Reaction Pathways
Diagram 1: Bioconjugation Workflow
Caption: Workflow for assessing the stability of the this compound conjugate.
Diagram 2: Linkage Stability Comparison
Caption: Comparative stability of common bioconjugation linkages.
References
A Comparative Guide to Cross-Reactivity Testing of Labeled Antibodies: Featuring Cy5-PEG2-SCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody labeling methods with a focus on potential cross-reactivity, specifically highlighting the attributes of Cy5-PEG2-SCO labeling. While direct comparative cross-reactivity data for this compound labeled antibodies is not extensively available in the public domain, this document extrapolates from the principles of its underlying chemistry—site-specific conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)—and contrasts it with traditional random labeling techniques. The provided experimental protocols offer a framework for researchers to conduct their own cross-reactivity assessments.
Introduction to Antibody Labeling and Cross-Reactivity
Antibody labeling is a cornerstone of many biological assays, enabling the detection and quantification of specific targets. The method of labeling can significantly impact an antibody's performance, including its specificity and potential for cross-reactivity. Cross-reactivity, the binding of an antibody to an unintended target, can lead to false-positive results and misinterpretation of data, a critical concern in both research and therapeutic applications.[1]
This compound represents a modern approach to antibody labeling. It combines a bright, far-red fluorescent dye (Cy5) with a polyethylene glycol (PEG) spacer and a sulfonylcyclooctyne (SCO) reactive group. This system is designed for site-specific labeling of antibodies that have been engineered to contain an azide group, typically through the incorporation of a non-canonical amino acid. The reaction chemistry, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that offers high efficiency and specificity under mild, biocompatible conditions.[2]
Comparison of Labeling Chemistries and Potential Impact on Cross-Reactivity
The choice of labeling chemistry is a critical determinant of the homogeneity and functionality of the final antibody conjugate. This, in turn, can influence its cross-reactivity profile.
| Feature | This compound (Site-Specific via SPAAC) | Traditional Amine-Reactive Labeling (e.g., NHS Esters) |
| Labeling Site | Pre-defined, specific site on the antibody (e.g., engineered cysteine or unnatural amino acid). | Randomly targets primary amines on lysine residues and the N-terminus. |
| Stoichiometry | Precise control over the dye-to-antibody ratio (DAR), leading to a homogeneous product. | Results in a heterogeneous mixture of antibodies with varying numbers of labels at different positions. |
| Potential for Cross-Reactivity | Lower (theoretically): Site-specific labeling away from the antigen-binding site (Fab) is less likely to alter the antibody's conformation and specificity. The homogeneous nature of the conjugate reduces batch-to-batch variability. | Higher (theoretically): Random labeling can modify lysine residues within or near the Fab region, potentially altering the antibody's binding affinity and specificity, which may increase the likelihood of off-target binding.[2] |
| PEG Spacer | The PEG2 spacer can help to reduce steric hindrance and may decrease non-specific binding of the dye itself. However, it's important to note that anti-PEG antibodies can exist and may be a source of cross-reactivity in certain samples. | Not inherently included, though PEGylated linkers can be used with NHS esters. |
Experimental Protocols for Cross-Reactivity Assessment
Here, we provide detailed protocols for three common immunoassays to assess the cross-reactivity of your labeled antibodies. It is recommended to test the labeled antibody against a panel of antigens, including the target antigen, closely related family members, and irrelevant negative control antigens.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening
ELISA is a high-throughput method ideal for screening the binding of a labeled antibody against a panel of immobilized antigens.[3]
Materials:
-
96-well ELISA plates
-
Target antigen, related antigens, and a negative control antigen
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
This compound labeled antibody and a comparator labeled antibody
-
If using an enzyme-conjugated primary, an appropriate substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Protocol:
-
Antigen Coating: Coat separate wells of a 96-well plate with the target antigen, related antigens, and a negative control antigen at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Antibody Incubation: Add serial dilutions of the this compound labeled antibody and the comparator labeled antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection:
-
For fluorescently labeled antibodies, read the plate on a fluorescent plate reader with appropriate excitation and emission wavelengths for Cy5 (approx. 650 nm excitation, 670 nm emission).
-
If using an enzyme-conjugated antibody, add the appropriate substrate and incubate until color develops. Stop the reaction with Stop Solution and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Compare the signal intensity for each antigen. High signal for the target antigen and low or no signal for related and negative control antigens indicates high specificity.
Flow Cytometry for Cell-Based Cross-Reactivity
Flow cytometry is a powerful tool to assess the binding of labeled antibodies to cells expressing the target antigen, related antigens, or no target antigen.[4]
Materials:
-
Cell lines expressing the target antigen, related antigens, and a negative control cell line.
-
FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
This compound labeled antibody and a comparator labeled antibody
-
(Optional) Fc block to prevent non-specific binding to Fc receptors.
-
(Optional) Viability dye to exclude dead cells.
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest and wash the different cell lines. Resuspend in cold FACS Buffer to a concentration of 1x10⁶ cells/mL.
-
(Optional) Fc Block: Incubate cells with an Fc block for 10-15 minutes on ice.
-
Antibody Staining: Add the labeled antibodies at a predetermined optimal concentration to the cell suspensions. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
(Optional) Viability Staining: If a viability dye is used, follow the manufacturer's protocol.
-
Resuspension: Resuspend the cell pellets in 300-500 µL of FACS Buffer.
-
Data Acquisition: Acquire data on a flow cytometer, ensuring the Cy5 signal is detected in the appropriate channel (e.g., APC-Cy7 or a similar far-red channel).
-
Data Analysis: Analyze the median fluorescence intensity (MFI) for each cell line. A high MFI for the target-expressing cells and low MFI for the other cell lines indicates high specificity.
Western Blot for Specificity Verification
Western blotting allows for the assessment of antibody binding to target proteins separated by size, providing an additional layer of specificity confirmation.
Materials:
-
Cell lysates from cells expressing the target antigen, related antigens, and a negative control.
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
This compound labeled antibody and a comparator labeled antibody
-
Fluorescent imaging system
Protocol:
-
Sample Preparation and Electrophoresis: Prepare cell lysates and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the labeled antibody (at an optimized dilution in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Detection: Image the membrane using a fluorescent imaging system capable of detecting Cy5 fluorescence.
-
Analysis: A specific antibody should show a single band at the expected molecular weight of the target protein in the appropriate lane(s). The absence of bands in other lanes and at other molecular weights indicates high specificity.
Visualizing Experimental Workflows and Logical Relationships
Conclusion
The selection of an appropriate antibody labeling strategy is paramount for generating reliable and reproducible data. Site-specific labeling methods, such as the SPAAC chemistry utilized by this compound, theoretically offer significant advantages in terms of product homogeneity and preservation of antibody function, which is expected to translate to a lower cross-reactivity profile compared to traditional random labeling methods. However, empirical validation is crucial. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the cross-reactivity of their labeled antibodies, ensuring the generation of high-quality, specific data for their research and development endeavors.
References
Benchmarking Cy5-PEG2-SCO: A Comparative Guide to Near-Infrared Dyes for Advanced Research
In the rapidly advancing fields of biomedical research and drug development, the selection of optimal fluorescent probes is paramount for achieving high-sensitivity and high-resolution imaging. Near-infrared (NIR) dyes have emerged as powerful tools due to their ability to penetrate deeper into biological tissues with minimal autofluorescence, thereby offering a superior signal-to-noise ratio. This guide provides a comprehensive benchmark of Cy5-PEG2-SCO against other commonly used near-infrared dyes, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.
This compound is a derivative of the popular Cy5 dye, featuring a polyethylene glycol (PEG) linker and a strained cyclooctyne (SCO) moiety. The PEG linker enhances hydrophilicity and biocompatibility, while the SCO group allows for efficient and specific bioconjugation via copper-free click chemistry. This guide will use Cy5 as a baseline for comparison, with the understanding that the PEG2-SCO modification primarily influences conjugation efficiency and pharmacokinetics rather than the fundamental photophysical properties of the core dye.
Quantitative Performance Comparison
The performance of a fluorescent dye is characterized by several key photophysical parameters. The following tables summarize the quantitative data for Cy5 and a selection of alternative near-infrared dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | Quantum Yield (Φ) | Key Features |
| Cy5 | ~649 | ~666 | ~250,000[1] | ~0.2[2] | Widely used, well-characterized, cost-effective. |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33[3] | High photostability, less prone to aggregation. |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.08 - 0.12 | High sensitivity, low background for in vivo imaging. |
| DyLight 649 | ~654 | ~673 | ~250,000 | Not specified | Spectrally similar to Cy5. |
| Alexa Fluor 750 | ~749 | ~775 | ~290,000 | ~0.12 | Bright and photostable in the longer NIR spectrum. |
| Cy7 | ~750 | ~776 | ~250,000 | ~0.3 | Higher quantum yield, but lower photostability. |
Note: The photophysical properties of dyes can be influenced by their local environment and conjugation to biomolecules. The data presented here are representative values.
In-Depth Performance Analysis
Beyond the fundamental photophysical properties, the practical performance in experimental settings is crucial. This includes photostability and the resulting signal-to-noise ratio (SNR).
| Performance Metric | Cy5 | Alexa Fluor 647 | IRDye 800CW | Notes |
| Relative Photostability | Lower | Higher | High | Alexa Fluor dyes are consistently reported to be more photostable than their Cy dye counterparts. IRDye 800CW also exhibits excellent photostability. |
| Signal-to-Noise Ratio (SNR) | Good | Very Good | Excellent | The lower autofluorescence in the far-red and NIR regions contributes to a better SNR for all these dyes. IRDye 800CW often provides a superior SNR in in vivo applications due to reduced background. |
| Tendency for Aggregation | Higher | Lower | Lower | Cy dyes can exhibit aggregation, leading to fluorescence quenching, especially at high labeling densities. |
Experimental Protocols
Accurate and reproducible benchmarking of near-infrared dyes requires standardized experimental protocols. The following methodologies are recommended for key performance assessments.
Determination of Molar Extinction Coefficient
Objective: To measure the dye's ability to absorb light at a specific wavelength.
Materials:
-
NIR Dye of interest
-
High-purity solvent (e.g., DMSO, PBS)
-
UV-Vis spectrophotometer
-
Calibrated pipettes
-
Quartz cuvettes
Protocol:
-
Prepare a concentrated stock solution of the dye in the chosen solvent.
-
Create a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax) using the spectrophotometer.
-
Plot absorbance versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
Measurement of Fluorescence Quantum Yield
Objective: To determine the efficiency of converting absorbed light into emitted fluorescence.
Materials:
-
NIR Dye of interest
-
A standard dye with a known quantum yield in the same spectral region
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Prepare a series of dilute solutions of both the sample dye and the standard dye in the same solvent, with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, Grad is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Assessment of Photostability
Objective: To evaluate the dye's resistance to photobleaching upon continuous exposure to excitation light.
Materials:
-
Dye-conjugated biomolecule (e.g., antibody)
-
Fluorescence microscope with a stable light source and appropriate filters
-
Imaging buffer (e.g., PBS)
-
Microscope slides and coverslips
Protocol:
-
Immobilize the dye-conjugated biomolecule on a microscope slide.
-
Acquire a time-lapse series of images under continuous illumination.
-
Measure the fluorescence intensity of a region of interest in each frame.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay indicates the photostability. A slower decay signifies higher photostability.
Visualizing Experimental and Logical Workflows
To further clarify the benchmarking process and the comparative features of the dyes, the following diagrams are provided.
Caption: Workflow for benchmarking the key performance indicators of near-infrared dyes.
Caption: A logical diagram comparing the key features of this compound with other popular NIR dyes.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Proper Disposal of Cy5-PEG2-SCO: A Guide for Laboratory Personnel
Immediate Safety Precautions
Before handling Cy5-PEG2-SCO for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[1]
-
Skin Protection: Use chemical-resistant gloves and a laboratory coat.[1]
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of any dust or aerosols.[1]
Always avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the designated work area, and ensure you wash your hands thoroughly after handling the compound.[2]
Step-by-Step Disposal Protocol
The following protocol is based on a conservative, safety-first approach to chemical waste management.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step. Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.[2]
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled hazardous waste container.
-
Organic Waste: If this compound is dissolved in an organic solvent, collect it in a separate, compatible hazardous waste container for organic waste.
-
Solid Waste: Dispose of all contaminated solid items, such as gloves, pipette tips, absorbent paper, and vials, as solid hazardous waste. These items should be placed in a sealed and clearly labeled bag or container.
Step 2: Container Labeling
All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) used
-
An approximate concentration of the dye
-
The date of accumulation
Step 3: Storage of Hazardous Waste
Store hazardous waste containers in a designated and secure satellite accumulation area. Ensure that the storage area is cool, dry, and well-ventilated. Containers must be kept closed except when adding waste.
Step 4: Disposal of Empty Vials
The original vials that contained this compound must also be treated as hazardous waste.
-
Triple-rinse the empty vial with a suitable solvent.
-
The first rinsate must be collected and disposed of as liquid hazardous waste.
-
Consult your institutional EHS guidelines for the disposal of the second and third rinsates. In some cases, they may be permissible for drain disposal with copious amounts of water, but this requires explicit approval.
-
After triple-rinsing, the vial can often be disposed of in the regular trash, but again, confirm this with your EHS department.
Step 5: Arranging for Final Disposal
Contact your institution's EHS department to schedule a pickup for your hazardous waste. Follow all institutional procedures for waste manifest documentation and handover. Never dispose of this compound waste in the regular trash or down the sanitary sewer.
Quantitative Disposal Parameters
Specific quantitative parameters for the disposal of cyanine dyes are often not publicly available and are highly dependent on local regulations and the capabilities of the waste disposal facility. The following table outlines the general parameters that must be defined in consultation with your institution's EHS department or a licensed environmental waste management company.
| Parameter | Guideline | Notes |
| EPA Waste Code | To be determined by a certified waste disposal professional. | Classification will depend on the specific waste stream and its characteristics. |
| Neutralization | Not recommended without expert consultation. | The reactivity of this compound is not fully characterized. Neutralization should only be performed by trained personnel following a validated procedure. |
| Concentration Limits for Sewer Disposal | Prohibited for cyanine dyes. | Cyanine dyes and their metabolites can be harmful to aquatic life. |
| Incineration Temperature | To be determined by the waste disposal facility. | Requires a specialized chemical incinerator. |
| Compatible Solvents for Dissolution | To be determined in consultation with a waste disposal professional. | For incineration, a combustible solvent may be used. |
Experimental Protocols
As the toxicological properties of this compound have not been thoroughly investigated, no standard experimental protocols for its neutralization or deactivation prior to disposal are publicly available. Therefore, chemical treatment of this waste is not recommended. The primary and safest disposal method is collection and transfer to a certified hazardous waste management facility.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cy5-PEG2-SCO
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Cy5-PEG2-SCO.
This guide provides crucial procedural information for the safe handling of this compound, a fluorescent dye conjugate. While specific safety data for this compound is not extensively available, this document synthesizes information from safety data sheets (SDS) for similar cyanine dyes and PEGylated compounds to establish best practices for laboratory use. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid Form) | Safety goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | N95 respirator or use of a chemical fume hood is recommended to avoid inhalation of dust particles.[1][2] |
| Dissolving and Solution Handling | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work in a well-ventilated area or under a chemical fume hood.[1][3] |
| Experimental Use | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not generally required if handled in small quantities in a well-ventilated area. |
| Spill Cleanup | Chemical splash goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges if spill is large or in a poorly ventilated area. |
| Waste Disposal | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required |
It is imperative to always inspect PPE for integrity before use and to wash hands thoroughly after handling the chemical, even when gloves have been worn.[3]
Experimental Protocols: Step-by-Step Handling and Disposal
Receiving and Storage: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear appropriate PPE (see table above) during unpacking. The compound should be stored in a cool, dry, and dark place, as cyanine dyes are often light-sensitive.
Weighing and Preparation of Stock Solutions:
-
Preparation: Before handling the solid compound, ensure you are in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation of any fine particles.
-
Weighing: Use a calibrated analytical balance. Handle the container and spatula with care to avoid creating dust.
-
Dissolving: Add the appropriate solvent to the solid compound slowly. Ensure the vial is securely capped before vortexing or sonicating to fully dissolve the compound.
Handling of Solutions: Always handle solutions containing this compound in a well-ventilated area. Avoid direct contact with skin and eyes. Use appropriate volumetric glassware and pipettes for accurate measurements.
Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For larger spills, or if the spill occurs in a poorly ventilated area, contact your institution's environmental health and safety (EHS) department.
Waste Disposal Plan: All waste materials contaminated with this compound must be treated as chemical waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: All aqueous and organic solutions containing the dye should be collected in separate, clearly labeled hazardous waste containers. Do not pour solutions down the drain.
-
Empty Containers: The original vial should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines.
Consult your institution's EHS guidelines for specific procedures on hazardous waste disposal.
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the overall handling workflow and the decision-making process for selecting the appropriate personal protective equipment.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Decision tree for selecting appropriate PPE for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
